4-methylhex-3-enoic acid
Description
BenchChem offers high-quality 4-methylhex-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methylhex-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-methylhex-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9) |
InChI Key |
VKWJULLMBKNPEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Engineering Lipid Therapeutics: The Biological Activity and Development of Branched-Chain Unsaturated Fatty Acids (BCUFAs)
By: Senior Application Scientist
Executive Summary
Branched-chain fatty acids (BCFAs) have long been recognized for their unique biophysical properties, but the introduction of unsaturation into these branched structures—creating Branched-Chain Unsaturated Fatty Acids (BCUFAs)—represents a frontier in lipid-based therapeutics. As a Senior Application Scientist, I approach the development of BCUFAs through the lens of structural causality: how specific steric modifications dictate cellular interactions. This whitepaper synthesizes the biophysical mechanisms, quantitative structure-activity relationships (QSAR), and self-validating experimental protocols required to harness BCUFAs for applications ranging from oncology to transdermal drug delivery.
Biophysical Causality: The Structural Dynamics of BCUFAs
The biological activity of a fatty acid is fundamentally dictated by its ability to integrate into and modulate lipid bilayers. Straight-chain saturated fatty acids pack tightly, rigidifying membranes. Conversely, BCUFAs possess a dual-steric hindrance mechanism:
-
The Alkyl/Aryl Branch: Introduces lateral bulk, preventing adjacent lipid acyl chains from achieving highly ordered Van der Waals interactions.
-
The cis-Double Bond: Creates a rigid "kink" in the aliphatic tail, further expanding the free volume within the lipid bilayer.
This synergistic disorganizing ability makes BCUFAs exceptional modulators of membrane fluidity. In topical applications, this disruption predominantly targets the highly ordered lipid matrix of the stratum corneum, allowing BCUFAs to act as highly effective skin penetration enhancers for co-administered therapeutics[1]. In oncology, this same membrane-disrupting capability induces severe mitochondrial stress and lipid raft alteration in malignant cells, ultimately triggering apoptotic signaling cascades[2].
Mechanistic divergence of BCUFAs in transdermal permeation and tumor cell apoptosis.
Therapeutic Applications: Oncology and QSAR
Recent lipidomic and oncological screens have demonstrated that specific synthetic branched-chain unsaturated fatty acids possess potent anticancer properties. For instance, branched-chain derivatives of oleic acid have shown significant antiproliferative activity against human breast (MCF-7) and colon (HT-29) cancer cell lines[2].
Structure-Activity Causality: The potency of these compounds is highly dependent on the size and nature of the branching group, as well as the presence of the double bond. While the incorporation of a cis-Δ11 double bond significantly improves anticancer activity, excessively large branching groups can adversely affect the molecule's ability to properly intercalate into target membranes[3]. The phenyl derivative of oleic acid exhibits the strongest inhibitory activity, outperforming both the n-butyl derivative and the unbranched oleic acid control[2].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the in vitro cytotoxicity of various oleic acid derivatives. (Note: 1 ppm is functionally equivalent to 1 µg/mL in these aqueous assay conditions).
| Compound | Branching Group | Target Cell Line | IC₅₀ (µg/mL) | Biological Activity Profile |
| Phenyl-oleic acid | Phenyl | MCF-7 (Breast) | 48 | High potency; optimal steric intercalation |
| Phenyl-oleic acid | Phenyl | HT-29 (Colon) | 48 | High potency; optimal steric intercalation |
| n-Butyl-oleic acid | n-Butyl | HT-29 (Colon) | 77 | Moderate potency; aliphatic bulk |
| n-Butyl-oleic acid | n-Butyl | MCF-7 (Breast) | 82 | Moderate potency; aliphatic bulk |
| Oleic acid (Control) | None | HT-29 (Colon) | 50 | Baseline monounsaturated activity |
Self-Validating Experimental Protocols
To ensure scientific integrity, researchers must employ self-validating workflows. The following protocols detail the synthesis of BCUFAs and the subsequent validation of their biological activity.
Self-validating experimental workflow for BCUFA synthesis and in vitro screening.
Protocol 1: Synthesis via Skeletal Isomerization
The production of branched chains from linear unsaturated fatty acids requires precise catalytic control to prevent complete saturation or uncontrolled polymerization.
-
Feedstock Preparation: Dissolve the linear monounsaturated fatty acid precursor (e.g., oleic acid) in an inert organic solvent under a nitrogen atmosphere.
-
Zeolite Catalysis: Introduce a mesoporous acid catalyst (e.g., Ferrierite or Faujasite zeolites).
-
Causality Check: Zeolites with high aluminum content (Si/Al ratio of 13.5–20) are strictly required. The acidic sites within the large pores of the zeolite promote alkyl migration via three- and four-membered ring carbocation intermediates, yielding the branched structure without altering the total carbon number[4].
-
-
Thermal Isomerization: Heat the reactor to 250°C under continuous stirring for 4–6 hours.
-
Purification & Validation: Filter the catalyst and subject the crude product to alkaline hydrolysis. Isolate the free fatty acids and validate the structural isomers using Gas Chromatography with Flame Ionization Detection (GC-FID)[5].
-
Self-Validation: GC-FID is mandatory here because it resolves positional isomers that standard mass spectrometry might conflate, ensuring the exact branching position is confirmed before biological testing.
-
Protocol 2: In Vitro Cytotoxicity and Apoptosis Assay
Once synthesized, the BCUFA must be tested for anticancer efficacy. Relying solely on metabolic assays (like MTT) is a common pitfall; we must prove causality—that cell death is apoptotic, not merely necrotic or a temporary metabolic stalling.
-
Cell Culture: Seed MCF-7 and HT-29 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Dosing: Treat the cells with the purified BCUFAs at varying concentrations (10 to 200 µg/mL) dissolved in a highly controlled vehicle (e.g., 0.1% DMSO max final concentration).
-
Primary Screen (MTT Assay): After 48 hours, add MTT reagent. Measure absorbance at 570 nm to calculate the provisional IC₅₀ values.
-
Orthogonal Validation (Flow Cytometry): Harvest cells treated at the calculated IC₅₀ concentration. Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Causality Check: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet only during early apoptosis. PI stains the nucleus only when the membrane is fully compromised (late apoptosis/necrosis). This step validates that the BCUFA's membrane-disorganizing properties successfully triggered programmed cell death pathways rather than causing acute, non-specific toxicity.
-
References
- Source: iiarjournals.
- Source: nih.
- Source: researchgate.
- Source: mdpi.
- Source: vitas.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching group size on anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched chain fatty acids in plasma or serum by GC-FID â Vitas Analytical Services [vitas.no]
4-Methylhex-3-enoic Acid: A Comprehensive Guide to Structural Dynamics, Stereoisomerism, and Analytical Resolution
Executive Summary
As a Senior Application Scientist, I frequently encounter aliphatic unsaturated carboxylic acids in both synthetic drug development and fragrance chemistry. 4-methylhex-3-enoic acid (C₇H₁₂O₂) is a prime example of a branched-chain unsaturated fatty acid where stereochemical control is not just an academic exercise, but a functional necessity. The presence of a double bond at the C3 position introduces geometric rigidity and permits E/Z stereoisomerism, which profoundly dictates the molecule's thermodynamic stability, lipophilicity, and biological receptor binding affinity[1].
This whitepaper provides an authoritative, in-depth analysis of the structural elucidation, stereoselective synthesis, and self-validating analytical methodologies required to resolve the stereoisomers of 4-methylhex-3-enoic acid.
Structural Elucidation & Stereochemical Dynamics
The molecular architecture of 4-methylhex-3-enoic acid consists of a six-carbon aliphatic chain, a terminal carboxylic acid moiety, a double bond between C3 and C4, and a methyl branch at C4[1]. The rigid nature of the C3=C4 double bond restricts rotational freedom, fundamentally altering its intermolecular interactions compared to its saturated counterpart, 4-methylhexanoic acid[1].
Stereoisomerism in this molecule is governed by the asymmetric substitution at the double bond. To determine the configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules :
-
At the C3 Carbon: The carboxymethyl group (-CH₂COOH) contains heavier atoms directly attached to the pathway than the hydrogen atom (-H), granting it higher priority.
-
At the C4 Carbon: The ethyl group (-CH₂CH₃) takes priority over the methyl group (-CH₃) due to the additional carbon atom extending the chain.
When the high-priority groups are positioned on opposite sides of the double bond, the molecule adopts the (E)-configuration (Trans). When they are on the same side, it forms the (Z)-configuration (Cis)[1].
Fig 1: CIP priority logic determining E/Z stereoisomerism of 4-methylhex-3-enoic acid.
Quantitative Physicochemical Comparison
The geometric arrangement directly impacts the physicochemical properties of the isomers. The Z-isomer exhibits a slightly lower LogP, which is attributed to the increased molecular packing efficiency and altered dipole moment inherent to the cis configuration[1].
| Property | (E)-4-methylhex-3-enoic acid | (Z)-4-methylhex-3-enoic acid |
| CAS Registry Number | 55665-79-7[1] | 80113-35-5[1] |
| Molecular Formula | C₇H₁₂O₂[2] | C₇H₁₂O₂[1] |
| Exact Mass | 128.084 g/mol [2] | 128.084 g/mol [1] |
| LogP (Lipophilicity) | 1.817[1] | 1.632[1] |
| Topological Polar Surface Area | 37.3 Ų[2] | 37.3 Ų[1] |
| Boiling Point | ~118°C[1] | ~118°C (Similar) |
Synthetic Strategies & Stereoselective Control
Synthesizing 4-methylhex-3-enoic acid requires stringent control over thermodynamic parameters to dictate the E/Z ratio. While traditional solution-phase condensation of butanal and acetaldehyde is viable[3], modern applications favor solvent-free mechanochemical approaches to minimize waste[3].
Protocol 1: Mechanochemical Synthesis and Dehydration
This protocol utilizes a solvent-free environment to drive nucleophilic substitution, followed by thermal dehydration to yield the α,β-unsaturated acid[3].
-
Reagent Milling: Combine stoichiometric equivalents of potassium acetate and the corresponding allylic bromide precursor in a planetary ball mill.
-
Causality/Rationale: Mechanochemistry drives the reaction via localized frictional heating and high effective concentration. This eliminates the need for volatile organic solvents, reducing waste generation by up to 60%[3].
-
-
Thermal Dehydration: Transfer the resulting intermediate to a reaction vessel and heat to 120°C under a continuous nitrogen sweep[3].
-
Causality/Rationale: Controlled thermal stress induces the elimination of water. Operating at 120°C places the reaction under thermodynamic control, slightly favoring the (E)-isomer due to the minimized steric clash between the bulky ethyl and carboxymethyl groups.
-
-
Vacuum Distillation: Isolate the product via fractional distillation at reduced pressure (12 Torr).
-
Causality/Rationale: The compound has a boiling point of 118°C under these conditions[1]. Reduced pressure prevents thermal degradation (decarboxylation) of the carboxylic acid moiety during purification.
-
Analytical Methodologies for Isomer Resolution
Differentiating the (E) and (Z) isomers is critical for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique[4]. However, injecting free carboxylic acids directly onto a GC column causes severe peak tailing due to strong hydrogen bonding with the stationary phase. To ensure a self-validating and highly reproducible system, we must derivatize the analyte.
Fig 2: Self-validating GC-MS analytical workflow for resolving E/Z stereoisomers.
Protocol 2: GC-MS Resolution of E/Z Isomers
-
Derivatization (FAME Synthesis): Treat 10 mg of the synthesized acid mixture with 1 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat at 60°C for 15 minutes.
-
Causality/Rationale: Conversion to Fatty Acid Methyl Esters (FAMEs) caps the polar hydroxyl group, drastically increasing volatility and ensuring sharp, Gaussian peak shapes necessary for accurate integration.
-
-
Liquid-Liquid Extraction: Add 1 mL of HPLC-grade hexane and 1 mL of saturated NaCl (brine) solution. Vortex for 30 seconds and collect the upper organic layer.
-
Causality/Rationale: Hexane selectively partitions the non-polar FAMEs. The brine solution induces a "salting-out" effect, driving the organic compounds out of the aqueous phase and maximizing recovery yield.
-
-
System Suitability Test (SST) - Self-Validation Step: Inject a calibration standard containing a known 50:50 mixture of E and Z isomers.
-
Causality/Rationale: You must verify baseline resolution ( Rs≥1.5 ) between the two geometric peaks before analyzing unknown samples. If Rs<1.5 , column flow rate or temperature ramp must be adjusted.
-
-
GC-MS Analysis: Inject 1 µL of the sample onto a polar polyethylene glycol (PEG) column (e.g., DB-WAX). Run a temperature gradient from 60°C to 240°C at 10°C/min. Detect using Electron Ionization (EI) at 70 eV[4].
-
Causality/Rationale: A polar stationary phase exploits the slight differences in dipole moments between the E and Z isomers, allowing for distinct retention times despite the molecules having identical masses and nearly identical boiling points.
-
Pharmacological & Industrial Relevance
Beyond its utility as a synthetic building block, 4-methylhex-3-enoic acid and its structural analogs are highly relevant in the study of human Volatile Organic Compounds (VOCs)[5]. Branched-chain unsaturated fatty acids in this family are key olfactory components of human sweat. Due to their high specificity to human metabolism, these compounds are actively utilized as chemical targets in the training of search-and-rescue dogs to locate individuals buried in avalanche snow[5]. Furthermore, its unique odor profile and moderate volatility make it a highly valuable target in commercial flavor and fragrance formulations[3].
Sources
An In-depth Technical Guide to Investigating the Metabolic Pathways of 4-methylhex-3-enoic Acid
Introduction: The Enigmatic Role of a Novel Branched-Chain Fatty Acid
4-methylhex-3-enoic acid is a branched-chain unsaturated fatty acid that has garnered interest for its potential biological activities, including antimicrobial properties and the ability to influence lipid metabolism and cellular signaling pathways.[1] Its unique structure, featuring a methyl group at the fourth carbon and a double bond at the third position, distinguishes it from more commonly studied fatty acids.[1] While its applications in the flavor and fragrance industries are established, its metabolic fate within biological systems remains largely uncharacterized.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic pathways of 4-methylhex-3-enoic acid. By synthesizing established principles of fatty acid metabolism and detailing robust experimental protocols, this document aims to empower the scientific community to elucidate the biotransformation and physiological significance of this intriguing molecule.
Theoretical Framework: A Putative Metabolic Pathway for 4-methylhex-3-enoic Acid
Direct metabolic studies on 4-methylhex-3-enoic acid are scarce. However, by examining the well-established pathways for both branched-chain fatty acids (BCFAs) and unsaturated fatty acids, a putative metabolic route can be proposed. The metabolism of BCFAs often occurs in both peroxisomes and mitochondria and involves specialized enzymes to handle the methyl branches that can obstruct standard β-oxidation.[2][3][4][5][6] Similarly, the degradation of unsaturated fatty acids requires auxiliary enzymes to manage the double bonds.[7][8][9]
The metabolism of 4-methylhex-3-enoic acid likely initiates with its activation to 4-methylhex-3-enoyl-CoA. Due to the methyl branch at the β-like position (C4) relative to the carboxyl group after the initial cycle of β-oxidation, a direct β-oxidation is likely hindered. Therefore, a combination of α- and β-oxidation steps, along with enzymatic handling of the double bond, is anticipated.
Proposed Catabolic Pathway
The proposed metabolic pathway for 4-methylhex-3-enoic acid likely involves the following key stages:
-
Activation: The fatty acid is activated to its coenzyme A (CoA) thioester, 4-methylhex-3-enoyl-CoA, by an acyl-CoA synthetase.
-
Isomerization: The cis or trans double bond at the 3-position needs to be addressed. An enoyl-CoA isomerase is likely required to convert the double bond to a trans-Δ2 position, a substrate for the next enzymatic step.
-
β-Oxidation (First Cycle): A cycle of β-oxidation can then proceed, yielding acetyl-CoA and a shortened branched-chain acyl-CoA.
-
Handling of the Methyl Branch: The resulting 2-methylbutanoyl-CoA is a known intermediate in the catabolism of the branched-chain amino acid isoleucine.[10] This intermediate is further metabolized by the branched-chain α-keto acid dehydrogenase (BCKD) complex and other specific enzymes to ultimately yield acetyl-CoA and propionyl-CoA.[11]
This proposed pathway suggests that the metabolism of 4-methylhex-3-enoic acid intersects with the catabolic pathways of branched-chain amino acids.
Caption: Proposed metabolic pathway of 4-methylhex-3-enoic acid.
Experimental Methodologies for Pathway Elucidation
A multi-pronged experimental approach is essential to rigorously investigate and validate the proposed metabolic pathway. This involves a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.
In Vitro Studies: Isolating the Machinery
In vitro assays using subcellular fractions and purified enzymes are fundamental to identifying the specific enzymes involved and characterizing their kinetics.
2.1.1. Preparation of Subcellular Fractions
-
Objective: To isolate mitochondria and peroxisomes from relevant tissues (e.g., liver, kidney, heart) to test for metabolic activity.
-
Protocol:
-
Homogenize fresh tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Perform differential centrifugation to separate the nuclear, mitochondrial, peroxisomal, and cytosolic fractions.
-
Assess the purity of the fractions using marker enzyme assays (e.g., succinate dehydrogenase for mitochondria, catalase for peroxisomes).
-
2.1.2. Enzyme Assays
-
Objective: To measure the activity of key enzymes in the proposed pathway using 4-methylhex-3-enoyl-CoA as a substrate.
-
Protocol (General):
-
Incubate the subcellular fraction or purified enzyme with 4-methylhex-3-enoyl-CoA and necessary cofactors (e.g., NAD+, FAD, CoA).
-
Monitor the reaction by measuring the formation of products (e.g., NADH, acetyl-CoA) or the disappearance of the substrate over time using spectrophotometric or chromatographic methods.
-
Table 1: Key Enzyme Assays for Investigating 4-methylhex-3-enoic Acid Metabolism
| Enzyme/Activity | Substrate(s) | Cofactor(s) | Detection Method | Expected Location |
| Acyl-CoA Synthetase | 4-methylhex-3-enoic acid | ATP, CoA | HPLC, LC-MS/MS | Cytosol, Mitochondria, Peroxisomes |
| Enoyl-CoA Isomerase | 4-methylhex-3-enoyl-CoA | - | GC-MS, LC-MS/MS | Mitochondria, Peroxisomes |
| β-oxidation enzymes | 4-methylhex-3-enoyl-CoA | NAD+, FAD, CoA | Spectrophotometry (NADH formation), LC-MS/MS | Mitochondria, Peroxisomes |
| BCKD Complex | 2-methylbutanoyl-CoA | NAD+, CoA, TPP | HPLC (derivatized products), LC-MS/MS | Mitochondria |
In Vivo and Cell-Based Studies: A Systems-Level View
Whole-organism and cell culture models are crucial for understanding the physiological relevance of the metabolic pathway and its regulation.
2.2.1. Stable Isotope Tracing
-
Objective: To trace the metabolic fate of 4-methylhex-3-enoic acid in living systems.
-
Protocol:
-
Synthesize a stable isotope-labeled version of 4-methylhex-3-enoic acid (e.g., ¹³C or ²H labeled).
-
Administer the labeled compound to model organisms (e.g., mice, rats) or add it to cell culture media.
-
Collect biological samples (e.g., plasma, urine, tissue extracts, cell lysates) at various time points.
-
Analyze the samples using mass spectrometry (GC-MS or LC-MS/MS) to identify and quantify the labeled metabolites.
-
Sources
- 1. Buy 4-Methylhex-3-enoic acid | 55665-79-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Peroxisomal metabolism of branched fatty acids regulates energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. annualreviews.org [annualreviews.org]
- 7. m.youtube.com [m.youtube.com]
- 8. aocs.org [aocs.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
Olfactory perception and odor profile of 4-methylhex-3-enoic acid.
An In-Depth Technical Guide to the Olfactory Perception and Chemical Dynamics of 4-Methylhex-3-enoic Acid (4M3H)
Executive Summary
4-Methylhex-3-enoic acid (4M3H) represents a fascinating paradox in flavor and fragrance chemistry. To the textile and hygiene industries, it is the notorious causative agent of the "wet-and-dirty-dustcloth" malodor in laundry. Conversely, to food and beverage scientists, trace amounts of its stereoisomers are critical character-impact compounds that impart complex, desirable green and balsamic notes to Citrus junos (Yuzu), hops, and roasted Arabica coffee. This whitepaper deconstructs the chemical identity, biosynthetic pathways, and advanced analytical methodologies required to isolate and quantify 4M3H, providing a comprehensive framework for researchers and formulation scientists.
Chemical Identity and Olfactory Profile
4M3H is a medium-chain, branched unsaturated fatty acid. Its olfactory impact is highly dependent on its stereochemistry and concentration. The compound exhibits an exceptionally low odor detection threshold, meaning it can dominate an olfactory profile even when present at trace concentrations (e.g., <5 µg per 50 g of textile matrix)[1].
The stereochemistry of the double bond at the C3 position dictates its receptor binding affinity. Sensory evaluations and Aroma Extract Dilution Analysis (AEDA) demonstrate that the orthonasal odor detection threshold of the (E)-isomer is 10- to 100-fold lower than that of the (Z)-isomer, making (E)-4M3H the primary driver of the characteristic "sweaty" or "wet rag" scent[2].
Table 1: Physicochemical and Olfactory Properties of 4M3H
| Property | Value / Description |
| IUPAC Name | (E)-4-methylhex-3-enoic acid |
| CAS Registry Number | 55665-79-7[3] |
| Molecular Formula | C₇H₁₂O₂[4] |
| Molecular Weight | 128.17 g/mol [4] |
| LogP (Predicted) | 1.8[4] |
| Primary Odor Descriptors | Sweaty, wet-and-dirty-dustcloth, acidic, urine-like[1][2] |
| Key Natural Matrices | Human sweat/sebum, Yuzu peel oil, Roasted coffee, Hops[2][5][6] |
Mechanistic Pathways of Formation
The ubiquitous nature of 4M3H across vastly different environments (damp textiles vs. roasted coffee beans) is explained by its dual pathways of formation: biogenic enzymatic cleavage and thermochemical degradation.
Biogenic Formation via Moraxella osloensis
In domestic environments, 4M3H is primarily generated by Moraxella osloensis, an opportunistic Gram-negative bacterium[1][7]. Unlike many odor-producing microbes that perish during the washing and drying cycle, M. osloensis exhibits extreme tolerance to desiccation and UV irradiation[1]. This resilience allows it to survive on textiles. As the fabric remains damp, the bacteria metabolize residual human apocrine and eccrine secretions (long-chain fatty acids, amino acid conjugates, and squalene derivatives) trapped in the polymer matrix of the fibers, enzymatically cleaving them to release volatile 4M3H[5].
Thermochemical Formation via the Maillard Reaction
In food matrices like roasted coffee, 4M3H is generated non-stereoselectively through heat-driven chemical reactions. Model formation experiments indicate that 4M3H is a downstream product of the Maillard reaction between the amino acid L-isoleucine and sugar-derived α-dicarbonyl compounds (such as glyoxal or 2,3-butanedione). Strecker degradation of L-isoleucine yields 2-methylbutanal, which undergoes subsequent aldol-type condensations to form the branched hexenoic acid structure[2].
Fig 1: Dual pathways of 4M3H formation: Biogenic bioconversion vs. Thermochemical condensation.
Analytical Methodologies: The "Needle in a Haystack" Challenge
Detecting 4M3H presents a severe analytical challenge. Because its olfactory threshold is so low, it dictates the odor profile of a sample even when its physical concentration is dwarfed by co-eluting matrix volatiles (e.g., terpenes in Yuzu, or detergent surfactants in laundry). Standard Gas Chromatography-Mass Spectrometry (GC-MS) will routinely fail to identify 4M3H because its mass spectral peaks are buried beneath high-abundance background noise[2].
To solve this, analytical scientists must employ a self-validating workflow utilizing Aroma Extract Dilution Analysis (AEDA) coupled with Heart-Cut Multidimensional GC-MS (MDGC-MS) [2][6].
The Causality of the Analytical Design
-
Acid-Base Fractionation: 4M3H is a carboxylic acid (pKa ~4.5). By raising the sample pH > 10, 4M3H is ionized into a water-soluble carboxylate salt, allowing for the extraction and discarding of neutral/basic interferents (like terpenes and aldehydes) using an organic solvent.
-
Solid-Phase Extraction (SPE): Using a mixed-mode anion exchange cartridge (e.g., Oasis MAX) further isolates the acidic fraction.
-
Heart-Cut MDGC-MS: A 1D polar column (e.g., Wax) separates compounds by polarity. The exact retention time window where the human nose detects the "sweaty" odor at the olfactometry port is "heart-cut" and diverted to a 2D apolar column (e.g., DB-5). This orthogonal separation resolves 4M3H from any remaining co-eluting polar acids, allowing for clean MS fragmentation[6].
Fig 2: Orthogonal analytical workflow for the isolation and identification of trace 4M3H.
Step-by-Step Experimental Protocol: Isolation and Identification of 4M3H
The following protocol establishes a self-validating system for extracting and verifying 4M3H from a complex matrix (e.g., malodorous textiles or roasted coffee brew).
Phase 1: Selective Enrichment of the Acidic Volatile Fraction
-
Solvent Extraction: Macerate 50 g of the target matrix in 200 mL of dichloromethane (DCM) for 2 hours at room temperature. Filter the extract.
-
Alkaline Partitioning: Transfer the DCM extract to a separatory funnel. Add 100 mL of 0.5 M Na₂CO₃ (pH ~11). Shake vigorously. Logic: 4M3H (pKa ~4.5) deprotonates and partitions into the aqueous layer. Neutral/basic volatiles remain in the DCM.
-
Phase Separation: Discard the organic (DCM) layer.
-
Acidification: Carefully acidify the aqueous layer to pH 2.0 using 4 M HCl. Logic: This reprotonates 4M3H, rendering it lipophilic again.
-
Re-extraction: Extract the acidified aqueous layer with 3 x 50 mL of diethyl ether. Dry the combined ether layers over anhydrous Na₂SO₄ and concentrate to 1 mL under a gentle nitrogen stream.
Phase 2: Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition an Oasis MAX (Mixed-mode Anion Exchange) cartridge with 5 mL methanol, followed by 5 mL of 0.1 M NaOH.
-
Loading & Washing: Load the concentrated extract. Wash with 5 mL of 5% NH₄OH in methanol to remove residual neutral lipids and phenols.
-
Elution: Elute the target acidic fraction (containing 4M3H) using 5 mL of 2% formic acid in methanol. Concentrate the eluate to 100 µL.
Phase 3: GC-O / AEDA and MDGC-MS Analysis
-
AEDA Screening: Inject 1 µL of the extract into a GC-O system equipped with a polar PEG column (e.g., InertCap WAX). Perform serial dilutions (1:2, 1:4, 1:8, etc.) until the "sweaty" odor is no longer perceived at the sniffing port. Record the highest dilution factor (Flavor Dilution or FD factor) and the exact Retention Index (RI).
-
Heart-Cutting: Program the MDGC-MS system. Set the Deans switch to transfer the specific RI window identified in step 1 from the 1D polar column to the 2D apolar column (e.g., DB-5).
-
Mass Spectrometry Validation: Analyze the eluate from the 2D column via MS (Electron Ionization, 70 eV). Confirm the identity of (E)-4M3H by matching the mass fragmentation pattern (m/z 128[M+], alongside characteristic fragment ions) and RI with a synthesized authentic standard[6].
Industrial Mitigation and Application
Understanding the behavior of 4M3H has direct implications for product development:
-
Textile & Detergent Industry: Because 4M3H is generated by Moraxella osloensis, masking the odor with fragrances is highly ineffective due to the compound's low olfactory threshold. Mitigation requires targeting the bacteria directly. Modern approaches utilize silver-ion (Ag+) infused zeolites incorporated into polymer fibers, which disrupt the bacterial respiratory chain, preventing the bioconversion of sebum into 4M3H[7].
-
Flavor & Fragrance (F&F): In synthetic flavor formulation, trace additions of synthesized (E)-4M3H are used to impart authenticity to artificial citrus (Yuzu) and coffee flavorings, adding the necessary "funky" or balsamic depth that distinguishes a natural profile from a flat, synthetic one[2].
References
- Moraxella Species Are Primarily Responsible for Generating Malodor in Laundry - PMC. nih.gov.
- Biological and Chemical Processes that Lead to Textile Malodour Development - MDPI. mdpi.com.
- First identification of the odour-active unsaturated aliphatic acid (E)-4-methyl-3-hexenoic acid in yuzu (Citrus junos Sieb. ex Tanaka) - ResearchGate. researchgate.net.
- 4-Methyl-3-hexenoic acid | C7H12O2 | CID 54168013 - PubChem - NIH. nih.gov.
- 4-Methyl-3-hexenoic Acid in Roasted Coffee Generated in the Maillard Reactions of L-Isoleucine with Sugars - Maxwell Science. maxwellsci.com.
- Moraxella osloensis - Terminology | Sinanen Zeomic Co., Ltd. zeomic.co.jp.
Sources
- 1. Moraxella Species Are Primarily Responsible for Generating Malodor in Laundry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methylhex-3-enoic acid | C7H12O2 | CID 14197237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-3-hexenoic acid | C7H12O2 | CID 54168013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. maxwellsci.com [maxwellsci.com]
- 7. Terminology | Sinanen Zeomic Co., Ltd. [zeomic.co.jp]
Methodological & Application
Application Note: Advanced High-Performance Liquid Chromatography (HPLC) Strategies for Fatty Acid Separation and Quantitation
Introduction: The Analytical Challenge of Lipids
Fatty acids (FAs) are critical biomarkers, pharmaceutical excipients, and nutritional components. However, their analysis by high-performance liquid chromatography (HPLC) presents a fundamental physical challenge: underivatized aliphatic carbon chains lack strong chromophores or fluorophores, rendering traditional UV/Vis and fluorescence detection highly insensitive[1].
To overcome this, analytical scientists must employ one of two primary strategies: pre-column derivatization to attach a detectable moiety[2], or the use of universal, mass-sensitive detection modalities such as Charged Aerosol Detection (CAD) [3]. Furthermore, the structural diversity of FAs—ranging from saturated chains to complex polyunsaturated and positional isomers—requires specialized stationary phases, notably Reversed-Phase (RP-HPLC) and Silver-Ion Chromatography (Ag-HPLC)[4].
Mechanistic Overview of Detection Strategies
Pre-Column Derivatization (UV/Fluorescence)
Causality: Because carboxylic acids do not absorb UV light efficiently above 200 nm, derivatization reagents are used to tag the functional group, drastically lowering the limit of detection (LOD) and allowing the use of standard optical detectors.
-
2-Nitrophenylhydrazine (2-NPH): Reacts with both free and esterified FAs to form 2-nitrophenylhydrazides. This allows for isocratic separation with excellent UV detection limits and requires no complex isolation steps[2].
-
Naphthacyl Esters: Reagents like 2-bromo-2'-acetonaphthone convert FAs into naphthacyl esters. This enables highly sensitive UV monitoring (LOD ~0.1 ng) and facilitates the preparative recovery of FAs for downstream metabolic studies without destroying the analyte[5].
Charged Aerosol Detection (CAD)
Causality: For laboratories requiring high-throughput, derivatization-free workflows, CAD offers a universal alternative. CAD is mass-sensitive and its response is independent of the analyte's optical properties[6].
-
Mechanism: The HPLC eluent is pneumatically nebulized into droplets. These droplets pass through a heated evaporation tube, vaporizing the mobile phase and leaving behind non-volatile analyte particles. A corona discharge imparts a positive charge to these particles, which is subsequently measured by an electrometer[1].
-
Advantage: CAD provides a uniform response for all non-volatile species, making it ideal for quantifying complex omega-3, -6, and -9 mixtures directly from saponified extracts[3].
Mechanism of Charged Aerosol Detection (CAD) for universal, mass-sensitive lipid quantitation.
Chromatographic Separation Modes
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC (typically utilizing C18 or C30 columns) separates FAs based on hydrophobicity. Retention increases with carbon chain length and decreases with the number of double bonds. While effective for general profiling, RP-HPLC struggles to resolve critical geometric pairs (e.g., cis/trans isomers).
Silver-Ion HPLC (Ag-HPLC)
Causality: To resolve geometric and positional isomers, Ag-HPLC utilizes silica columns loaded with silver ions ( Ag+ ). The separation is driven by the reversible formation of polar coordination complexes between the π -electrons of the FA double bonds and the immobilized Ag+ [4].
-
Elution Order: Saturated FAs elute first, followed by monoenes, dienes, and polyenes. Trans-isomers form weaker complexes than cis-isomers due to steric hindrance, causing trans-FAs to elute before their cis-counterparts[7].
Thermodynamic Control: Unlike standard chromatography, lowering the column temperature in Ag-HPLC (down to -25°C) increases the stability of the Ag+
π complex. This thermodynamic shift increases retention times and dramatically improves the resolution of triacylglycerol and FA isomers[8].
Workflow for HPLC analysis of fatty acids, comparing derivatization vs. direct analysis pathways.
Experimental Protocols
Protocol 1: Derivatization-Free Quantitation of Omega FAs via RP-HPLC-CAD
Objective: Direct analysis of underivatized omega-3, -6, and -9 fatty acids[3].
-
Sample Preparation: Saponify the lipid extract to release free fatty acids. Neutralize the sample to pH 7.0 to prevent column degradation.
-
System Setup: Equip the HPLC with a C30 reversed-phase column (e.g., 3μm , 4.6×150mm ) to maximize shape selectivity for long-chain lipids[6].
-
Mobile Phase:
-
Solvent A: Water / Formic Acid (99.9:0.1 v/v)
-
Solvent B: Acetonitrile / Methanol / Formic Acid (49.95:49.95:0.1 v/v/v)
-
-
Inverse Gradient Configuration (Critical Step): Because CAD response is highly sensitive to mobile phase composition, configure a secondary pump to deliver an inverse gradient post-column. This ensures the eluent entering the CAD maintains a constant organic-to-aqueous ratio, guaranteeing uniform analyte response regardless of elution time[6].
-
CAD Settings: Set the evaporation tube temperature (EvapT) to 35°C to balance baseline noise reduction with the preservation of semi-volatile short-chain FAs[1].
-
System Validation: Inject a mixed standard of 14 underivatized omega acids. The system is validated when near-baseline resolution is achieved for critical pairs (e.g., ALA vs. EPA)[3].
Protocol 2: Isomeric Separation via Low-Temperature Ag-HPLC
Objective: Baseline resolution of cis/trans positional isomers[8].
-
Column Preparation: Use a commercially available silver-ion column (e.g., ChromSpher Lipids) or dynamically load a strong cation-exchange column (Nucleosil 5SA) with silver nitrate[7].
-
Mobile Phase: Prepare an isocratic solvent system of 0.3% to 0.7% acetonitrile in n-hexane[8].
-
Temperature Control (Critical Step): Submerge the column in a low-temperature circulating bath set between 0°C and -20°C. Note: Temperatures below -25°C may cause excessive pump head pressure and peak broadening due to solvent viscosity[8].
-
System Validation: Inject a standard mixture of trans-11, trans-9, cis-11, and cis-9 18:1 fatty acid methyl esters (FAMEs). The system is validated when the trans isomers elute distinctly before the cis isomers[7].
Quantitative Data Summaries
Table 1: Comparison of HPLC Detection Methods for Fatty Acids
| Detection Method | Derivatization Required | Sensitivity / LOD | Key Advantages | Limitations |
| UV/Vis | Yes (e.g., Naphthacyl, 2-NPH) | High (~0.1 ng) | Excellent reproducibility, standard equipment | Laborious sample prep, artifact formation |
| CAD | No | High | Uniform mass response, no chromophore needed | Requires inverse gradient for gradient elution |
| ELSD | No | Moderate | Universal detection for non-volatiles | Non-linear response, lower sensitivity than CAD |
| MS (APCI/ESI) | No (but often methylated) | Very High | Structural elucidation, mass identification | Expensive, matrix effects (ion suppression) |
Table 2: Typical Elution Order in Silver-Ion HPLC (Ag-HPLC)
| Lipid Characteristic | Elution Order (First to Last) | Mechanistic Rationale |
| Degree of Unsaturation | Saturated → Monoenes → Dienes → Polyenes | More double bonds = stronger π -complexation with Ag+ |
| Geometric Isomerism | trans-isomers → cis-isomers | Trans double bonds face steric hindrance, reducing Ag+ binding affinity |
| Chain Length | Longer chains → Shorter chains | Minor effect; longer aliphatic chains increase non-polar interactions with the mobile phase |
References
-
Quantitation of Omega Fatty Acids by HPLC and Charged Aerosol Detection Thermo Fisher Scientific[Link]
-
High-performance liquid chromatographic determination of free fatty acids and esterified fatty acids in biological materials as their 2-nitrophenylhydrazides ResearchGate / Anal Chim Acta[Link]
-
High performance liquid chromatography of fatty acids as naphthacyl derivatives EDP Sciences / Analusis[Link]
-
Silver Ion Chromatography and Lipids, Part 3 AOCS Lipid Library[Link]
-
Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology PubMed / J Chromatogr A[Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. aocs.org [aocs.org]
- 5. analusis.edpsciences.org [analusis.edpsciences.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. aocs.org [aocs.org]
- 8. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methylhex-3-enoic Acid as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of 4-Methylhex-3-enoic Acid
4-Methylhex-3-enoic acid, a branched-chain unsaturated fatty acid, presents itself as a valuable and versatile building block in modern organic synthesis.[1] Its unique structural features, comprising a carboxylic acid moiety, a strategically positioned double bond, and a methyl branch, offer multiple reaction sites for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of 4-methylhex-3-enoic acid as a chemical intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
With a molecular formula of C₇H₁₂O₂ and a molecular weight of approximately 128.17 g/mol , this compound serves as a key precursor in the synthesis of a variety of more complex organic molecules.[1] Its applications span across several industries, including the development of novel flavoring and fragrance agents, the synthesis of potential cosmetic preservatives due to its antimicrobial properties, and as a starting material for pharmaceutical intermediates.[1]
This document will delve into the practical synthesis of 4-methylhex-3-enoic acid itself and subsequently explore its utility in key synthetic transformations, providing detailed, actionable protocols for laboratory application.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthesis. The following tables summarize key data for (E)-4-methylhex-3-enoic acid.
Table 1: Physicochemical Properties of (E)-4-Methylhex-3-enoic Acid
| Property | Value | Source |
| CAS Number | 55665-79-7 | [2] |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 118 °C at 12 Torr | [1] |
| IUPAC Name | (E)-4-methylhex-3-enoic acid | [2] |
Table 2: Spectroscopic Data for (E)-4-Methylhex-3-enoic Acid
| ¹H NMR (δ, ppm) | Assignment | ¹³C NMR (δ, ppm) | Assignment | IR (cm⁻¹) | Assignment |
| 10.5–12.0 (br s, 1H) | -COOH | 170–175 | C=O (Carboxylic acid) | 2500–3300 (broad) | O-H (Carboxylic acid) |
| 5.8–6.1 (d, 1H) | =CH-C(CH₃)- | 120–130 | C=C | 1700–1730 (strong) | C=O (Carboxylic acid) |
| 2.2–2.5 (s, 2H) | -CH₂-COOH | 35–40 | CH₂-COOH | 1630 (medium) | C=C (Alkene) |
| 1.6–1.8 (q, 2H) | -CH₂-C(CH₃)=CH- | 20–25 | CH(CH₃) | 3050–3100 (weak) | C-H (Alkene) |
| 1.0–1.3 (s, 3H) | -CH₃ | 1250–1300 (medium) | C-O (Carboxylic acid) |
Data synthesized from PubChem and other chemical supplier databases.[1][2]
Synthesis of 4-Methylhex-3-enoic Acid: A Practical Protocol
While several methods exist for the synthesis of 4-methylhex-3-enoic acid, including alkylation reactions and dehydration of alcohols, the Reformatsky reaction offers a reliable and versatile approach for constructing the carbon skeleton.[1] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester, which can then be dehydrated and hydrolyzed to the target α,β-unsaturated acid.[3][4]
Caption: Synthetic workflow for (E)-4-methylhex-3-enoic acid.
Protocol: Synthesis via Reformatsky Reaction, Dehydration, and Hydrolysis
Materials:
-
Butanal (freshly distilled)
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reformatsky Reaction:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq).
-
Add anhydrous toluene to the flask.
-
In the dropping funnel, prepare a solution of butanal (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene.
-
Add a small portion of the aldehyde/ester solution to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture at 90 °C for 30 minutes.[3]
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
-
Work-up and Isolation of the β-Hydroxy Ester:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude β-hydroxy ester.
-
-
Dehydration to the α,β-Unsaturated Ester:
-
Dissolve the crude β-hydroxy ester in toluene and add a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux, azeotropically removing the water formed during the reaction.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure. The crude unsaturated ester can be purified by distillation or column chromatography.
-
-
Hydrolysis to 4-Methylhex-3-enoic Acid:
-
Dissolve the purified unsaturated ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with cold dilute hydrochloric acid until the pH is ~2, resulting in the precipitation of the carboxylic acid.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield (E)-4-methylhex-3-enoic acid. Further purification can be achieved by distillation under reduced pressure.
-
Application as a Chemical Intermediate: Key Transformations and Protocols
The dual functionality of 4-methylhex-3-enoic acid makes it an attractive starting material for a variety of synthetic transformations. The carboxylic acid group can undergo esterification, amidation, and reduction, while the double bond is susceptible to addition and oxidation reactions.
Esterification for Fragrance and Flavor Synthesis
The esterification of 4-methylhex-3-enoic acid with various alcohols is a primary application, leading to the formation of esters with potentially interesting olfactory properties for the fragrance and flavor industry.[1] The Fischer-Speier esterification is a classic and effective method for this transformation.
Caption: Workflow for the synthesis of fragrance esters.
Materials:
-
4-Methylhex-3-enoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 4-methylhex-3-enoic acid (1.0 eq) and an excess of absolute ethanol (5-10 eq).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the ethyl 4-methylhex-3-enoate by vacuum distillation.
Synthesis of Lactones
The unsaturation in 4-methylhex-3-enoic acid allows for its conversion into various lactones, which are important structural motifs in many natural products and bioactive molecules. One potential route involves the intramolecular cyclization of a functionalized derivative. For instance, halolactonization can be employed to generate a γ-lactone.
Materials:
-
4-Methylhex-3-enoic acid
-
Sodium bicarbonate
-
Iodine
-
Potassium iodide
-
Dichloromethane
-
Sodium thiosulfate solution
Procedure:
-
Dissolve 4-methylhex-3-enoic acid (1.0 eq) in an aqueous solution of sodium bicarbonate (2.0 eq).
-
In a separate flask, prepare a solution of iodine (1.5 eq) and potassium iodide (2.0 eq) in water.
-
Slowly add the iodine solution to the solution of the carboxylate salt at room temperature with vigorous stirring.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the brown color of the iodine disappears.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude iodolactone, which can be further purified by column chromatography.
Precursor to Pyran Derivatives
4-Methylhex-3-enoic acid can serve as a starting point for the synthesis of substituted pyran and pyranone structures, which are prevalent in many natural products with interesting biological activities.[5][6] A potential synthetic route could involve the conversion of the carboxylic acid to a more reactive derivative, followed by a cyclization reaction.
Building Block for Insect Pheromones and Jasmone Analogues
The specific carbon skeleton and stereochemistry of 4-methylhex-3-enoic acid and its derivatives make it an interesting candidate for the synthesis of certain insect pheromones and analogues of jasmone, a valuable fragrance compound.[2][7][8] For example, modifications of the chain length and functional groups through standard organic transformations could lead to the synthesis of pheromones like (S)-4-methyl-3-heptanone or related structures.[2] The synthesis of jasmone analogues could involve the conversion of 4-methylhex-3-enoic acid into a suitable diketone precursor followed by an intramolecular aldol condensation.[9]
Conclusion and Future Outlook
4-Methylhex-3-enoic acid is a chemical intermediate with significant untapped potential. Its readily accessible functional groups provide a gateway to a wide array of more complex and valuable molecules. The protocols detailed in this guide serve as a starting point for researchers to explore the synthetic utility of this compound. Further investigations into its application in the stereoselective synthesis of natural products, pharmaceuticals, and novel materials are warranted and expected to yield exciting discoveries. As the demand for sustainable and efficient synthetic methods grows, the versatility of building blocks like 4-methylhex-3-enoic acid will undoubtedly continue to be a focus of chemical research and development.
References
-
PubChem. 4-Methylhex-3-enoic acid. National Center for Biotechnology Information. [Link]
-
DrugFuture. (2023). Jasmone. [Link]
-
Gill, M., & Gill, M. (2009). Synthesis of Pyran and Pyranone Natural Products. Molecules, 14(2), 498–533. [Link]
-
Organic Chemistry Portal. (2015, August 20). How can I synthesize an (E)-configured enone using the Wittig reaction?. [Link]
-
ResearchGate. The synthesis of different pyranone derivatives. [Link]
-
Sener, A., Sener, M. K., & Isguder, Z. (2006). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Molecules, 11(12), 969–975. [Link]
-
R Discovery. An Efficient Synthesis of cis-Jasmone. [Link]
-
Wikipedia. (2020, October 15). Wittig reaction. [Link]
-
Imperial College London. delta-lactones. [Link]
-
Pawełczyk, A., & Zaprutko, Ł. (2020). Therapeutic Potential of Jasmonic Acid and Its Derivatives. International Journal of Molecular Sciences, 21(11), 3974. [Link]
-
University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Li, C., & Wu, J. (2020). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 56(82), 12429–12432. [Link]
-
Chapuis, C., Skuy, D., & Richard, C. A. (2019). Syntheses of Methyl Jasmonate and Analogues. CHIMIA International Journal for Chemistry, 73(3), 194–204. [Link]
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmone [drugfuture.com]
- 8. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Advanced NMR Spectroscopy for the Structural Elucidation of 4-Methylhex-3-enoic Acid Isomers
Executive Summary
The unambiguous assignment of E and Z stereoisomers in trisubstituted alkenes is a persistent challenge in organic synthesis and analytical chemistry. Because these systems lack a vinylic proton pair, simple 3JHH scalar coupling constants cannot be used to determine geometry. This application note outlines a self-validating Nuclear Magnetic Resonance (NMR) protocol to differentiate the E and Z isomers of 4-methylhex-3-enoic acid. By leveraging spatial proximity via 2D NOESY and steric compression via the 13C γ -gauche effect, researchers can achieve definitive structural elucidation.
Introduction & Chemical Context
4-Methylhex-3-enoic acid ( C7H12O2 ) is a branched-chain unsaturated carboxylic acid utilized as a chemical intermediate and flavoring agent[1][2]. The presence of a double bond at the C3–C4 position introduces geometric isomerism[3]. The structural challenge lies in the substitution pattern: C3 is bonded to a proton and a −CH2COOH group, while C4 is bonded to a methyl group and an ethyl group. To assign the geometry, analytical workflows must shift from through-bond scalar coupling to through-space and steric-electronic observables[4].
Theoretical Framework & Causality
To establish a robust analytical framework, we must rely on the physical causality behind NMR observables rather than empirical pattern matching.
Spatial Proximity and Dipolar Relaxation (NOESY)
The Nuclear Overhauser Effect (NOE) arises from through-space dipolar cross-relaxation between nuclear spins, typically within a 5 Å radius[4]. By applying the Cahn-Ingold-Prelog (CIP) priority rules to 4-methylhex-3-enoic acid:
-
At C3: The −CH2COOH group (C2) has a higher priority than the vinylic proton (H3).
-
At C4: The ethyl group ( −CH2CH3 , C5) has a higher priority than the methyl group (4- CH3 ).
In the (E)-isomer , the high-priority groups (C2 and C5) are trans (on opposite sides of the double bond)[2]. Geometrically, this forces the vinylic proton (H3) to be cis to the ethyl group (C5), and the C2 methylene to be cis to the 4- CH3 group. Conversely, in the (Z)-isomer , H3 is cis to 4- CH3 . 2D NOESY experiments directly capture these spatial relationships[5].
Steric Compression and the γ -Gauche Effect (13C NMR)
The γ -gauche effect is a stereochemical phenomenon in 13C NMR where a carbon atom cis to another substituent experiences a pronounced upfield chemical shift (shielding)[6]. The causality lies in steric repulsion: the physical crowding of the electron clouds forces electron density along the C–H bond toward the carbon nucleus, thereby increasing local shielding and decreasing the observed chemical shift[7].
-
(E)-Isomer: The 4- CH3 carbon is cis to the C2 carbon. This carbon-carbon γ -gauche interaction strongly shields the 4- CH3 resonance.
-
(Z)-Isomer: The C5 carbon is cis to the C2 carbon, resulting in a pronounced shielding of the C5 resonance[6][7].
Experimental Protocol: Self-Validating Workflow
To ensure trustworthiness, the following protocol incorporates internal system suitability checks, ensuring the data is a product of a calibrated and validated environment.
Step 1: Sample Preparation & System Suitability
-
Preparation: Dissolve 15–20 mg of the 4-methylhex-3-enoic acid isomeric mixture in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation (Shimming): Before acquisition, perform rigorous shimming. The TMS signal at 0.00 ppm must exhibit a linewidth at half-height ( w1/2 ) of ≤1.0 Hz. This validates magnetic field homogeneity, ensuring that subtle chemical shift differences between the E and Z isomers are not obscured by poor resolution.
Step 2: 1D NMR Acquisition
-
1H NMR (600 MHz): Acquire 16–32 scans with a spectral width of 12 ppm. Use a relaxation delay ( D1 ) of 10 seconds.
-
Causality: A D1≥5T1 ensures complete longitudinal relaxation, allowing the integration of the H3 vinylic proton signals to accurately reflect the macroscopic E/Z molar ratio.
-
-
13C{1H} NMR (150 MHz): Acquire 512–1024 scans using WALTZ-16 proton decoupling. Set D1 to 2–3 seconds to ensure adequate signal-to-noise for the quaternary C4 and carbonyl carbons.
Step 3: 2D NOESY Acquisition
-
Parameters: Acquire a phase-sensitive 2D NOESY spectrum (e.g., States-TPPI) with 2048 x 256 complex points.
-
Mixing Time ( τm ) Optimization: Set τm to 400 ms.
-
Causality: For small molecules (~128 Da) in non-viscous solvents, the molecular tumbling rate is fast ( ωτc≪1 ), resulting in positive NOEs. A 400 ms mixing time allows sufficient cross-relaxation build-up while minimizing spin-diffusion artifacts that could lead to false-positive spatial correlations[5][8].
-
Data Interpretation & Quantitative Tables
By cross-referencing the spatial data (NOESY) with the steric-electronic data (13C NMR), the structural assignment becomes self-verifying.
Table 1: Diagnostic NOESY Correlations for E/Z Discrimination
| Stereoisomer | CIP Configuration | Key cis Relationship | Expected Diagnostic NOE Cross-Peak |
| (E)-4-methylhex-3-enoic acid | C2 and C5 are trans | H3 is cis to C5 | Strong NOE between H3 and H5 ( −CH2− of ethyl) |
| (Z)-4-methylhex-3-enoic acid | C2 and C5 are cis | H3 is cis to 4- CH3 | Strong NOE between H3 and 4- CH3 |
Table 2: Predicted 13C NMR γ -Gauche Shifts
| Carbon Position | (E)-Isomer Shift Trend | (Z)-Isomer Shift Trend | Causality ( γ -Gauche Steric Compression) |
| 4- CH3 | Upfield (~12-17 ppm) | Downfield (~20-25 ppm) | In E, 4- CH3 is compressed by cis-C2[6][7]. |
| C5 ( −CH2− ) | Downfield | Upfield | In Z, C5 is compressed by cis-C2[6][7]. |
Workflow Visualization
Fig 1. NMR workflow for E/Z elucidation, linking acquisition techniques to stereochemical causality.
Sources
- 1. 4-Methylhex-3-enoic acid | C7H12O2 | CID 14197237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Methylhex-3-enoic acid | 55665-79-7 [smolecule.com]
- 3. 4-Methylhex-3-enoic acid (55665-79-7) for sale [vulcanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Using 4-Methylhex-3-enoic Acid (4M3H) as an Analytical Standard in VOC Profiling
Executive Summary
4-Methylhex-3-enoic acid (4M3H) is a highly potent, unsaturated aliphatic acid characterized by a distinct "sweaty," "cheese-like," or "wet dust-cloth" odor. While historically recognized as a biomarker in human apocrine sweat, recent analytical advancements have identified 4M3H as a critical flavor and malodor component in complex matrices, ranging from 1[1] to 2[2]. Because human olfactory thresholds for 4M3H are exceptionally low, standard Gas Chromatography-Mass Spectrometry (GC-MS) often fails to detect it without specialized enrichment and multidimensional techniques. This guide establishes a self-validating analytical framework for utilizing 4M3H as a standard in Multidimensional GC-MS/Olfactometry (MDGC-MS/O).
Physicochemical Profiling
Accurate analytical quantification requires a rigorous understanding of the standard's physical properties. 4M3H is commercially available as an and exhibits the following properties:
Table 1: Key Physicochemical Parameters of 4M3H
| Parameter | Value | Reference / Source |
| IUPAC Name | (E/Z)-4-Methylhex-3-enoic acid | 3[3] |
| CAS Number | 55665-79-7 | 3[3] |
| Molecular Formula | C7H12O2 | 3[3] |
| Exact Mass | 128.0837 Da | 3[3] |
| XLogP (Predicted) | 1.8 | 3[3] |
| Hazard Classification | GHS05 (Corrosive), H314, H318 |
Mechanistic Origins & Biomarker Utility
Understanding the origin of 4M3H dictates the sample preparation strategy. In forensic applications, 4M3H is monitored as a 4[4], originating from the bacterial cleavage of odorless glutamine conjugates secreted by apocrine glands.
Conversely, in food chemistry, 4M3H is generated nonstereoselectively via the 1[1]. The degradation of L-isoleucine forms 2-methylbutanal, which subsequently undergoes aldol condensation with α-dicarbonyls (derived from sugar fragmentation) to form the target acid.
Fig 1. Nonstereoselective formation of 4M3H via Maillard reaction of L-isoleucine and sugars.
Analytical Strategy: Multidimensional GC-MS/O
The Causality of Heart-Cutting: Volatile fatty acids like 4M3H are highly polar. In 1D GC, they require a polar stationary phase (e.g., DB-FFAP) to prevent severe peak tailing caused by hydrogen bonding with the column wall. However, in complex matrices like coffee or sweat, hundreds of compounds co-elute in the polar dimension. To resolve this, a Deans switch is utilized to "heart-cut" the specific retention time window of 4M3H. This fraction is cryo-focused to reverse longitudinal band broadening, then injected onto an apolar 2D column (e.g., DB-5) which separates analytes based on van der Waals forces. This orthogonal separation guarantees pure MS spectra and isolated odor presentation at the olfactometry port.
Fig 2. Heart-cut MDGC-MS/O workflow for isolating and detecting trace 4M3H in complex matrices.
Standardized Protocols
Protocol A: Sample Preparation via HS-SPME
Self-Validating System: To ensure extraction reproducibility, an isotopically labeled internal standard must be used to account for matrix effects.
-
Sample Equilibration: Place 5.0 g of the sample matrix into a 20 mL headspace vial. Add 2.0 mL of saturated NaCl solution. Causality: The high ionic strength decreases the solubility of polar organics (salting-out effect), driving 4M3H into the headspace.
-
Internal Standard Addition: Spike the sample with 10 µL of an internal standard (e.g., d3-4M3H) at 1 µg/mL.
-
Incubation: Seal the vial with a PTFE/silicone septum. Incubate at 50°C for 15 minutes under continuous agitation (250 rpm) to reach thermodynamic equilibrium.
-
Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C. Causality: The tri-phase fiber coating maximizes the adsorption of mid-chain volatile fatty acids compared to single-phase fibers.
Protocol B: Heart-Cut MDGC-MS/O Analysis
Self-Validating System: A homologous series of n-alkanes (C7–C30) MUST be run under identical conditions prior to sample analysis to calculate Linear Retention Indices (LRI). Identification is only validated when the unknown peak's LRI matches the synthetic 4M3H standard in both dimensions.
-
Thermal Desorption: Insert the SPME fiber into the GC inlet (250°C) in splitless mode for 3 minutes.
-
1D Separation (Polar): Route the sample through the DB-FFAP column.
-
Heart-Cutting: Actuate the Deans switch at the predetermined retention time window of 4M3H. Route the effluent to the cryo-trap.
-
Cryo-Focusing: Maintain the cryo-trap at -20°C using liquid nitrogen. Causality: This physically traps and compresses the analyte band, counteracting longitudinal diffusion occurring during 1D transit.
-
2D Separation & Detection: Rapidly heat the cryo-trap to 250°C to inject the focused band onto the DB-5 column. The eluate is split 1:1 between the MS (scanning m/z 35-300) and the olfactometry port.
Protocol C: Aroma Extract Dilution Analysis (AEDA)
Because human olfactory thresholds vary wildly, MS abundance does not correlate with odor impact.1[1].
-
Serial Dilution: Prepare a 1:2 serial dilution of the sample extract using dichloromethane (DCM) up to a 1:1024 ratio.
-
GC-O Assessment: Inject 1 µL of each dilution into the GC-O system.
-
Flavor Dilution (FD) Factor Determination: The highest dilution at which the characteristic "sweaty" odor of 4M3H is detected by trained assessors is recorded as its FD factor.
Quantitative Parameters
To ensure reproducibility across laboratories, adhere to the following optimized GC-MS parameters:
Table 2: Standardized MDGC-MS Operating Conditions
| Parameter | 1D GC Specification | 2D GC Specification |
| Column Phase | Polar (DB-FFAP or equivalent) | Apolar (DB-5 or equivalent) |
| Dimensions | 30 m × 0.25 mm, 0.25 μm | 30 m × 0.25 mm, 0.25 μm |
| Carrier Gas | Helium (1.5 mL/min, constant flow) | Helium (1.5 mL/min, constant flow) |
| Oven Program | 70°C (5 min) to 240°C @ 3°C/min | 70°C (5 min) to 240°C @ 3°C/min |
| Cryo-Trap Temp | N/A | -20°C (Liquid N2 standby) |
| Desorption Temp | 250°C (Inlet) | 250°C (Trap flash heating) |
| Detector | Deans Switch (Transfer) | MS (EI, 70 eV) + Olfactometry |
References
-
PubChem. "4-Methylhex-3-enoic acid | C7H12O2 | CID 14197237." National Institutes of Health (NIH). 3
-
Sigma-Aldrich. "4-Methylhex-3-enoic acid | 55665-79-7." MilliporeSigma.
-
Miyazato, H., et al. "First identification of the odour-active unsaturated aliphatic acid (E)-4-methyl-3-hexenoic acid in yuzu (Citrus junos Sieb. ex Tanaka)." ResearchGate. 2
-
Capuano, E., et al. "Study of the diffusion of human's volatile organic compounds (VOCs) in avalanche snow: a potential chemical tool to improve training of avalanche dogs." IRIS (Ca' Foscari University of Venice). 4
-
Miyazato, H., et al. "4-Methyl-3-hexenoic Acid in Roasted Coffee Generated in the Maillard Reactions of L-Isoleucine with Sugars." Maxwell Science. 1
Sources
Enantioselective Analysis of Chiral Carboxylic Acids: Advanced LC-MS/MS Strategies
The enantioselective analysis of chiral carboxylic acids is a critical frontier in pharmaceutical development and clinical metabolomics. Compounds containing carboxylic acid moieties—ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen to endogenous disease biomarkers like 2-hydroxyglutaric acid—often exhibit profound stereospecific biological activities.
As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps. Here, we will dissect the causality behind chromatographic behavior and establish self-validating workflows for both direct enantioseparation (using advanced zwitterionic chiral stationary phases) and indirect enantioseparation (via chiral derivatization).
Mechanistic Rationale: Choosing Your Analytical Strategy
The separation of chiral carboxylic acids is notoriously challenging due to their high polarity and tendency to exhibit poor peak shapes caused by secondary interactions with residual silanols on silica-based columns. To overcome this, two distinct strategies are employed, each governed by different physicochemical principles.
Strategy A: Direct Separation via Zwitterionic Chiral Stationary Phases (CSPs)
Modern direct separation relies heavily on Cinchona alkaloid-based zwitterionic CSPs (e.g., CHIRALPAK® ZWIX). These phases possess both a strongly acidic sulfonic acid group and a basic quinuclidine nitrogen.
-
The Causality of Recognition: For carboxylic acids, the primary retention mechanism is an anion-exchange interaction between the deprotonated carboxylate of the analyte and the protonated quinuclidine nitrogen of the CSP. Enantioselectivity is subsequently achieved through a highly stereospecific, three-point interaction model involving hydrogen bonding (via the carbamate linkage of the selector) and π−π stacking (via the quinoline ring)[1].
-
Mobile Phase Dynamics: These columns operate in Polar Ionic Mode (PIM). The bulk solvent is typically a mixture of Methanol (MeOH) and Acetonitrile (ACN). MeOH, being protic, weakens hydrogen bonding but solvates ions well; ACN, being aprotic, strengthens ionic interactions. By tuning the MeOH/ACN ratio, you directly control the balance of these forces[1].
Strategy B: Indirect Separation via Chiral Derivatization
When ultra-high sensitivity is required (e.g., detecting femtomolar trace biomarkers in plasma), direct separation often falls short because carboxylic acids ionize poorly in negative electrospray ionization (ESI-) and are highly susceptible to matrix suppression.
-
The Causality of Derivatization: By reacting the carboxylic acid with an enantiopure chiral amine—such as (S)-anabasine or (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP)—the enantiomers are converted into diastereomers. These diastereomers can be easily resolved on standard, high-efficiency achiral C18 columns[2].
-
Ionization Boost: The critical advantage is the introduction of a basic tertiary amine tag. This shifts the detection to positive ESI mode (ESI+), increasing the ionization efficiency and lowering the Limit of Detection (LOD) by up to 2-3 orders of magnitude[2][3].
Workflow decision tree for enantioselective analysis of chiral carboxylic acids via LC-MS/MS.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Built-in system suitability tests (SST) and blank evaluations guarantee that the observed enantioseparation is a true reflection of the sample, free from artifactual racemization or carryover.
Protocol A: Direct LC-MS/MS using Zwitterionic CSP
Optimized for disease biomarkers (e.g., 2-hydroxycarboxylic acids) and amino acids[4][5].
1. Mobile Phase Preparation (Polar Ionic Mode):
-
Solvent A: 50 mM Formic Acid (FA) and 50 mM Ammonium Formate (NH4FA) in MeOH/ACN/H2O (49:49:2, v/v/v).
-
Causality Check: The equimolar ratio of FA to NH4FA acts as a volatile buffer. It ensures the CSP remains zwitterionic while partially ionizing the analyte, facilitating reversible ion-pairing without excessive, irreversible retention[5].
2. Chromatographic Conditions:
-
Column: CHIRALPAK® ZWIX(+) or ZWIX(-) (3.0 × 150 mm, 3 µm).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25 °C (Temperature heavily influences the thermodynamics of π−π interactions; strict thermostatic control is required).
3. Self-Validation Sequence:
-
Step 3.1 (SST): Inject a known racemic standard of the target carboxylic acid. Acceptance Criteria: Resolution ( Rs ) must be ≥1.5 , and peak tailing factor ≤1.2 . This validates the stereospecific integrity of the column.
-
Step 3.2 (Blank): Inject the mobile phase. Acceptance Criteria: No peaks detected at the retention times of the enantiomers (S/N < 3). Validates the absence of system carryover.
-
Step 3.3 (Sample): Inject biological/synthetic samples.
Protocol B: Indirect LC-MS/MS via Chiral Derivatization
Optimized for trace-level NSAIDs (e.g., Etodolac, Ibuprofen) and ketone metabolites[2][3].
1. Reagent Preparation:
-
Coupling Agent: 50 mM DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in water.
-
Chiral Tag: 50 mM (S)-Anabasine or PMP in ACN.
-
Causality Check: DMTMM is selected over traditional EDC/NHS coupling because it rapidly and efficiently forms amides from carboxylic acids directly in aqueous/organic mixtures, preventing the need for sample drying and reducing the risk of analyte degradation[2].
2. Derivatization Reaction (Self-Validating):
-
Step 2.1 (Reagent Blank): Mix 50 µL water + 20 µL DMTMM + 20 µL (S)-Anabasine. Incubate at 25 °C for 30 min. Purpose: Proves the chiral derivatizing agent is free from contamination.
-
Step 2.2 (Enantiopurity Check): React an enantiopure standard (e.g., 100% L-isomer) under the same conditions. Purpose: Validates that the coupling reaction conditions do not induce artifactual racemization.
-
Step 2.3 (Sample Reaction): Mix 50 µL sample + 20 µL DMTMM + 20 µL (S)-Anabasine. Incubate at 25 °C for 30 min. Quench with 10 µL of 1% FA.
3. Chromatographic Conditions:
-
Column: Achiral Core-Shell C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase: Gradient of Water (0.1% FA) and ACN (0.1% FA).
-
Detection: ESI+ MS/MS (MRM mode).
Quantitative Data Summary
The following table synthesizes the expected chromatographic performance and sensitivity gains across different classes of chiral carboxylic acids using the methodologies described above.
| Analyte Class | Analytical Strategy | Column / Chiral Reagent | Resolution ( Rs ) | Sensitivity/LOD Improvement | Reference |
| β -Amino Acids | Direct LC-UV/MS | CHIRALPAK ZWIX(+) | 1.50 – 4.41 | Baseline (No derivatization) | [1] |
| 2-Hydroxycarboxylic Acids | Direct LC-MS | Chiralpak QN-AX / ZWIX | > 1.50 | Baseline (No derivatization) | [4] |
| Proteinogenic Amino Acids | Direct LC-MS (Tandem) | ZWIX(+) & QN-AX (Series) | > 1.50 (for 22/24 pairs) | High (AQC-tagged) | [5] |
| Etodolac (NSAID) | Indirect LC-MS/MS | (S)-Anabasine / C18 | 2.03 | 20x to 160x increase | [2] |
| 2-Hydroxybutyric Acid | Indirect LC-MS/MS | PMP / C18 | > 1.50 | 55x increase | [3] |
References
-
Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids Source: PMC (nih.gov) URL:[Link]
-
Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure Source: PubMed (nih.gov) URL:[Link]
-
Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS Source: ResearchGate URL:[Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers Source: ResearchGate URL:[Link]
Sources
- 1. Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization Strategies for the GC-MS Analysis of 4-Methylhex-3-enoic Acid
Audience: Analytical Chemists, Flavor & Fragrance Researchers, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols
Executive Summary
4-Methylhex-3-enoic acid (4-MHA) is a highly volatile, short-chain unsaturated fatty acid (SCUFA) recognized as a critical odor-active compound. It is a primary constituent in human axillary malodor and laundry residue, while its geometric isomers play a crucial role in the aroma profiles of Citrus junos (yuzu) and roasted Arabica coffee (1)[1].
Analyzing 4-MHA via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges. In its free, underivatized form, the highly polar carboxyl group forms hydrogen bonds with the stationary phase, leading to severe peak tailing, adsorption issues, and poor resolution (). This guide establishes self-validating derivatization protocols designed to neutralize polarity, prevent evaporative loss, and preserve the delicate (E) and (Z) double-bond geometry of 4-MHA.
Mechanistic Evaluation of Derivatization Strategies
To achieve robust quantification, the derivatization chemistry must be tailored to the sample matrix and the required limit of detection (LOD). We evaluate three distinct approaches based on mechanistic causality:
The Classical Pitfall: BF₃/Methanol Esterification
The traditional method for fatty acid analysis utilizes Boron Trifluoride (BF₃) in methanol to form Fatty Acid Methyl Esters (FAMEs) at 80–100 °C (2)[2].
-
The Causality of Failure for 4-MHA: 4-MHA is highly volatile. The BF₃/MeOH protocol requires strictly anhydrous conditions, meaning aqueous samples must be dried prior to reaction. Drying under nitrogen or lyophilization causes massive evaporative loss of short-chain fatty acids (3)[3]. Furthermore, heating an unsaturated aliphatic acid in a strong Lewis acid can promote cis/trans isomerization, destroying the natural (E)/(Z) ratio.
Aqueous Preservation: Isobutyl Chloroformate (IBCF)
For biological matrices (e.g., sweat, urine) and beverages, in situ derivatization is paramount. IBCF reacts with the carboxylate anion in an aqueous environment to form a mixed anhydride intermediate, which is subsequently attacked by isobutanol to yield the isobutyl ester.
-
The Causality of Success: By derivatizing directly in the aqueous phase, the need for sample drying is eliminated, completely preventing the evaporative loss of 4-MHA. The resulting isobutyl ester is easily extracted into a non-polar solvent like hexane (3)[3].
Trace-Level Amplification: Pentafluorobenzyl Bromide (PFBBr)
When analyzing trace levels of 4-MHA in complex matrices, extractive alkylation using PFBBr is the gold standard.
-
The Causality of Success: PFBBr utilizes a phase-transfer catalyst (Tetrabutylammonium hydrogen sulfate, TBAHS) to pull the 4-MHA anion into the organic phase for an Sₙ2 substitution. The addition of the massive pentafluorobenzyl group drastically reduces the volatility of the derivative. More importantly, it enables extreme sensitivity via GC-MS/MS using Multiple Reaction Monitoring (MRM) targeting the m/z 181 [PFB]⁺ ion, or via Electron Capture Negative Ionization (ECNI) (4)[4].
Visualized Derivatization Pathways
Chemical derivatization pathways for 4-methylhex-3-enoic acid using IBCF and PFBBr.
Self-Validating Experimental Protocols
To ensure trustworthiness, both protocols below are designed as self-validating systems . This is achieved by introducing an isotopically labeled internal standard (IS) before any sample manipulation. If derivatization efficiency drops or evaporative loss occurs, the IS recovery will mirror the analyte loss, ensuring accurate absolute quantification.
Protocol A: In Situ Aqueous Derivatization (IBCF)
Best for: Sweat extracts, beverages, and high-water-content biological fluids.
-
System Validation Setup: Aliquot 500 µL of the aqueous sample into a 2 mL glass reaction vial. Immediately spike with 10 µL of Internal Standard (e.g., D₃-hexanoic acid, 10 µg/mL).
-
pH Adjustment: Add 50 µL of pyridine (or 0.1 M NaOH) to adjust the sample to pH 8–9. Causality: The acid must be fully deprotonated to the carboxylate anion to initiate the nucleophilic attack on the chloroformate.
-
Derivatization: Add 50 µL of isobutanol, followed by 50 µL of isobutyl chloroformate (IBCF). Vortex vigorously for 1 minute.
-
Gas Evolution: Briefly open the vial cap to vent the CO₂ gas generated during the mixed anhydride decomposition.
-
Extraction: Add 300 µL of GC-grade hexane. Vortex for 2 minutes to extract the isobutyl 4-methylhex-3-enoate into the organic layer.
-
Phase Separation: Centrifuge at 3,000 × g for 5 minutes. Transfer the upper hexane layer to a GC autosampler vial containing a glass insert.
Protocol B: Extractive Alkylation (PFBBr)
Best for: Trace analysis in complex lipid matrices (e.g., feces, tissue, coffee extracts).
-
System Validation Setup: Aliquot 100 mg of sample (or 500 µL extract) into a reaction vial. Spike with 10 µL of Internal Standard.
-
Phase Transfer Matrix: Add 500 µL of 0.1 M tetrabutylammonium hydrogen sulfate (TBAHS) in water (adjusted to pH 7.5 with NaOH). Causality: TBAHS forms a lipophilic ion pair with the 4-MHA anion, facilitating its transport into the organic phase.
-
Alkylation Reagent: Add 500 µL of dichloromethane (DCM) containing 1% (v/v) PFBBr.
-
Reaction: Seal the vial and incubate at 60 °C for 30 minutes with continuous agitation. Causality: 60 °C provides sufficient kinetic energy for the Sₙ2 substitution without causing thermal isomerization of the (E)/(Z) double bond.
-
Recovery: Cool to room temperature. Centrifuge to separate the phases. Extract the lower DCM layer, evaporate to dryness under a gentle stream of nitrogen (the PFB ester is heavy enough to resist evaporation), and reconstitute in 100 µL of hexane for GC-MS analysis.
Analytical Workflow Visualization
Self-validating experimental workflow for the GC-MS analysis of 4-MHA across diverse matrices.
Quantitative Data & Method Parameters
Table 1: Comparative Analysis of Derivatization Strategies for 4-MHA
| Derivatization Method | Target Derivative | Matrix Compatibility | Volatility Risk (Analyte Loss) | Sensitivity / MS Suitability |
| BF₃ / Methanol | Methyl Ester (FAME) | Dry / Extracted Lipids | High (Requires drying) | Moderate (Standard EI) |
| IBCF / Isobutanol | Isobutyl Ester | Aqueous (Sweat, Urine) | Low (In situ reaction) | High (Standard EI) |
| PFBBr / TBAHS | Pentafluorobenzyl Ester | Complex / Tissue / Feces | Very Low (Heavy derivative) | Ultra-High (NCI or MRM) |
Table 2: Recommended GC-MS/MS Parameters for 4-MHA Derivatives
| Derivative Type | Ionization Mode | Primary Precursor Ion (m/z) | Quantifier Product Ion (m/z) | Collision Energy (eV) |
| Isobutyl 4-MHA | EI (70 eV) | 184 [M]⁺ | 111 [M - Isobutoxy]⁺ | 10 |
| PFB 4-MHA | EI (70 eV) | 308 [M]⁺ | 181 [PFB]⁺ | 15 |
| PFB 4-MHA | NCI (Methane) | 308 [M]⁻ | 127[M - PFB]⁻ | N/A (SIM Mode) |
Note: Chromatographic separation of the (E) and (Z) isomers of 4-MHA requires a high-polarity column (e.g., DB-WAX or equivalent) and a slow temperature ramp (e.g., 2 °C/min from 60 °C to 150 °C).
Sources
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. agilent.com [agilent.com]
- 4. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Evaluation of 4-Methylhex-3-enoic Acid as a Novel Preservative
Abstract
The demand for effective, consumer-friendly, and naturally-derived preservatives is a driving force in the pharmaceutical, cosmetic, and food industries. Conventional preservatives, while effective, face increasing scrutiny regarding their long-term safety and environmental impact[1]. This has catalyzed research into alternative antimicrobial agents. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-methylhex-3-enoic acid, a branched-chain unsaturated fatty acid, as a potential novel preservative. Preliminary studies suggest this compound possesses antimicrobial properties, making it a candidate for further investigation[2]. This guide outlines its physicochemical properties, hypothesized mechanism of action, and a suite of detailed protocols for rigorously evaluating its efficacy from preliminary screening to application in a model formulation.
Section 1: Compound Profile & Hypothesized Mechanism of Action
4-Methylhex-3-enoic acid (4-MHA) is a C7 unsaturated fatty acid characterized by a methyl group at the fourth carbon and a double bond between the third and fourth carbons[2][3]. These structural features are crucial to its chemical behavior and biological activity[2].
| Property | Value | Source(s) |
| IUPAC Name | (E)-4-methylhex-3-enoic acid | [2][3][4] |
| CAS Number | 55665-79-7 | [4][5] |
| Molecular Formula | C₇H₁₂O₂ | [2][3][4] |
| Molecular Weight | 128.17 g/mol | [2][3][4] |
| Appearance | Colorless liquid at room temperature | [2] |
| LogP (Lipophilicity) | ~1.8 | [3] |
| Boiling Point | 118°C at 12 Torr | [2] |
Hypothesized Antimicrobial Mechanism
The antimicrobial activity of many organic and fatty acids is attributed to their amphiphilic nature and their ability to disrupt microbial cell integrity[6][7]. The proposed mechanism for 4-MHA is multi-faceted, targeting fundamental microbial structures and processes.
Causality Behind the Hypothesis:
-
Lipophilic Nature: The alkyl chain of 4-MHA, being moderately lipophilic (LogP ~1.8), is predicted to facilitate its intercalation into the lipid-rich cell membranes of bacteria and fungi[3].
-
Protonophore Activity: In its undissociated state (at a pH below its pKa), the acid can passively diffuse across the cell membrane[7]. Once inside the more alkaline cytoplasm, it releases a proton (H+), leading to intracellular acidification. This disrupts pH-sensitive enzymatic reactions and the proton-motive force, which is critical for ATP synthesis[8].
-
Membrane Disruption: The accumulation of 4-MHA molecules within the lipid bilayer is thought to disrupt its structure, increasing permeability and leading to the leakage of vital intracellular components such as ions, metabolites, and proteins, ultimately causing cell death[7][8].
Caption: A structured workflow for evaluating preservative efficacy.
Section 3: Core Protocols for Antimicrobial Efficacy
These protocols establish the foundational antimicrobial profile of 4-MHA against a representative panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus brasiliensis).
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Principle: This broth microdilution method determines the lowest concentration of 4-MHA that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
Materials:
-
4-MHA stock solution (e.g., 10 mg/mL in DMSO or ethanol).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Microbial cultures adjusted to a standardized inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL).
-
Positive control (media + inoculum), negative control (media only), and solvent control (media + inoculum + highest volume of solvent).
-
Resazurin solution (0.015% w/v in sterile water) as a viability indicator.
Procedure:
-
Add 100 µL of sterile growth medium to wells A1 through A12 of a 96-well plate.
-
Add 20 µL of the 4-MHA stock solution to well A1. Mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mixing, and continuing this process down to well A10. Discard 100 µL from well A10.
-
Wells A11 (positive control) and A12 (negative control) receive no 4-MHA.
-
Add 100 µL of the standardized microbial inoculum to wells A1 through A11. Add 100 µL of sterile medium to well A12.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24h for bacteria; 25-30°C for 48-72h for fungi).
-
MIC Determination: After incubation, add 20 µL of resazurin solution to all wells and incubate for another 2-4 hours. The MIC is the lowest concentration where the color remains blue (no metabolic activity) compared to the pink color in the positive control.
-
MBC/MFC Determination: Take 10 µL from each well that showed no visible growth (the MIC well and all higher concentrations) and plate it onto sterile agar plates.
-
Incubate the agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Justification of Controls: The positive control validates microbial viability, the negative control ensures media sterility, and the solvent control confirms that the solvent used to dissolve 4-MHA has no intrinsic antimicrobial activity at the tested concentration.
| Microorganism | Type | Example MIC (µg/mL) | Example MBC (µg/mL) |
| S. aureus | Gram-positive Bacteria | 200 | 400 |
| E. coli | Gram-negative Bacteria | 400 | 800 |
| C. albicans | Yeast | 200 | 200 |
| A. brasiliensis | Mold | 800 | >1600 |
Section 4: Investigating the Mechanism of Action
Understanding how a preservative works is crucial for optimizing its use and predicting potential interactions within a formulation.
Protocol 4.1: Cell Membrane Integrity Assay
Principle: A compromised cell membrane will leak intracellular contents like proteins. This protocol quantifies the amount of protein released into the supernatant after exposure to 4-MHA.
Materials:
-
Mid-log phase microbial culture.
-
Phosphate-buffered saline (PBS), sterile.
-
4-MHA solution at 1x and 2x MIC concentrations.
-
Positive control (e.g., a known membrane-disrupting agent like Triton X-100) and negative control (untreated cells).
-
Microcentrifuge and tubes.
-
BCA or Bradford protein assay kit.
Procedure:
-
Harvest mid-log phase cells by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the cell pellet twice with sterile PBS and resuspend in PBS to an OD₆₀₀ of ~0.5.
-
Aliquot the cell suspension into separate tubes. Add 4-MHA (to final concentrations of 1x and 2x MIC), positive control agent, or an equal volume of PBS (negative control).
-
Incubate at 37°C for a set time (e.g., 2 hours).
-
Centrifuge the tubes at high speed (e.g., 10,000 x g for 5 min) to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the protein concentration in the supernatant using a standard protein assay kit, following the manufacturer's instructions.[9]
-
Interpretation: A significant increase in extracellular protein concentration in the 4-MHA-treated samples compared to the negative control indicates membrane damage.
Protocol 4.2: Visualization of Cellular Damage via Transmission Electron Microscopy (TEM)
Principle: TEM provides high-resolution images of microbial cell ultrastructure, allowing for direct visualization of the physical damage caused by the preservative.
Procedure Outline:
-
Treatment: Treat a high-density microbial culture (e.g., 10⁸ CFU/mL) with 4-MHA at 2x MIC for a predetermined time (e.g., 4 hours). Include an untreated control.
-
Fixation: Harvest the cells and fix them immediately, typically with glutaraldehyde (e.g., 3%) overnight at 4°C to preserve their structure.[9]
-
Post-fixation: Fix the samples with osmium tetroxide to enhance contrast.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30% to 100%).[9]
-
Embedding & Sectioning: Embed the samples in resin and cut ultra-thin sections (50-70 nm) using an ultramicrotome.
-
Staining: Stain the sections with heavy metal stains like uranyl acetate and lead citrate to further increase contrast.
-
Imaging: Observe the sections under a transmission electron microscope. Look for morphological changes such as cell wall disruption, membrane detachment, cytoplasmic coagulation, or leakage of cellular contents compared to the intact control cells.
Section 5: Application in a Model Formulation (Challenge Test)
The true test of a preservative is its ability to protect a product from microbial contamination during its shelf-life and use. This protocol outlines a preservative efficacy test (PET) based on established standards like ISO 11930.
Protocol 5.1: Preservative Efficacy Testing (PET) in an Oil-in-Water Emulsion
Principle: The formulated product is challenged with a high concentration of a mixed inoculum of microorganisms. The preservative system must reduce this microbial population to acceptable levels over a 28-day period.
Procedure:
-
Formulation: Prepare a simple oil-in-water emulsion. Create one batch without 4-MHA (control) and another with 4-MHA at the target use concentration.
-
Inoculation: Inoculate a known weight of each formulation with a mixed culture of bacteria (S. aureus, E. coli, P. aeruginosa) and fungi (C. albicans, A. brasiliensis) to achieve a final concentration of >10⁵ CFU/g for bacteria and >10⁴ CFU/g for fungi.
-
Sampling & Plating: Store the inoculated containers at room temperature. At specified time points (Day 7, Day 14, and Day 28), remove a 1g sample, neutralize the preservative if necessary, and perform serial dilutions to determine the number of viable microorganisms using plate counts.
-
Evaluation: Compare the log reduction in microbial counts at each time point against established acceptance criteria.
| Time Point | Bacteria (Log Reduction) | Yeast & Mold (Log Reduction) |
| Day 7 | ≥ 3 | ≥ 1 |
| Day 14 | No increase from Day 7 | No increase from Day 7 |
| Day 28 | No increase from Day 14 | No increase from Day 14 |
| This table represents a simplified version of ISO 11930 Criteria A. |
Conclusion and Future Directions
4-Methylhex-3-enoic acid demonstrates significant potential as a novel preservative, predicated on its identity as a fatty acid with inherent antimicrobial properties. The protocols detailed in this guide provide a robust framework for its systematic evaluation, from determining its basic antimicrobial spectrum to confirming its efficacy in a finished product.
Successful completion of this evaluation pipeline would warrant progression to the next critical stages of development:
-
Toxicological and Safety Assessment: Comprehensive studies to ensure consumer safety, including skin sensitization and irritation potential.
-
Formulation Optimization: Investigating the impact of pH, ionic strength, and other excipients on the efficacy of 4-MHA.
-
Synergy Studies: Evaluating combinations of 4-MHA with other natural or traditional preservatives to potentially broaden the spectrum of activity and reduce overall use concentrations.
This methodical approach will be instrumental in substantiating the role of 4-methylhex-3-enoic acid as a viable and innovative solution in the field of preservation.
References
-
Taye, M., et al. (2023). Potentials of Natural Preservatives to Enhance Food Safety and Shelf Life: A Review. PMC. [Link]
-
Gora, M., et al. (2023). Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. PMC. [Link]
-
Stenutz. 4-methylhex-3-enoic acid. [Link]
-
PubChem. 4-Methylhex-3-enoic acid. [Link]
-
Li, Y., et al. (2025, September 1). Food Preservatives and the Rising Tide of Early-Onset Colorectal Cancer: Mechanisms, Controversies, and Emerging Innovations. MDPI. [Link]
-
ResearchGate. (2014). Synthesis and Antibacterial Activity of 4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxamide. [Link]
- Google Patents. WO2012039261A1 - Method for screening half-dry smell deodorizer and method for....
-
International Journal for Multidisciplinary Research. (2025, January 15). Natural Preservation Development in the Pharmaceutical Industry. [Link]
-
MDPI. (2024, December 10). Natural Antimicrobial Compounds as Promising Preservatives: A Look at an Old Problem from New Perspectives. [Link]
-
PubChemLite. 4-methylhex-3-enoic acid (C7H12O2). [Link]
-
Pringgenies, D., et al. (2023, April 11). The antibacterial and antifungal potential of marine natural ingredients. [Link]
-
PLOS One. (2016, September 28). Evaluation of the Antibacterial Potential of Liquid and Vapor Phase Phenolic Essential Oil Compounds against Oral Microorganisms. [Link]
-
MDPI. (2022, November 2). Preventing Microbial Infections with Natural Phenolic Compounds. [Link]
-
Frontiers. A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy 4-Methylhex-3-enoic acid | 55665-79-7 [smolecule.com]
- 3. 4-Methylhex-3-enoic acid (55665-79-7) for sale [vulcanchem.com]
- 4. 4-Methylhex-3-enoic acid | C7H12O2 | CID 14197237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylhex-3-enoic acid | 55665-79-7 [sigmaaldrich.com]
- 6. Potentials of Natural Preservatives to Enhance Food Safety and Shelf Life: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijfmr.com [ijfmr.com]
- 9. Frontiers | A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting peak tailing in HPLC analysis of carboxylic acids.
Introduction
Peak tailing is the most common chromatographic distortion, defined mathematically when the peak asymmetry factor ( As ) exceeds 1.2[1]. When analyzing carboxylic acids, this phenomenon is rarely a simple physical failure; it is usually a complex interplay of thermodynamics, ionization states, and stationary phase surface chemistry. This guide provides self-validating protocols to definitively diagnose and resolve peak tailing for acidic analytes.
Logical Diagnostic Workflow
Caption: Logical workflow for diagnosing and resolving HPLC peak tailing in carboxylic acids.
Section 1: Fundamentals of Acidic Peak Tailing
Q1: Why do my carboxylic acid peaks exhibit severe tailing while neutral compounds in the same run are perfectly symmetrical? A1: The causality lies in secondary retention mechanisms. Neutral compounds (e.g., toluene) interact with the C18 stationary phase purely via hydrophobic partitioning. Carboxylic acids, however, possess a polar, ionizable carboxylate group. If the mobile phase pH is not strictly controlled, unprotonated acids can compete for protons with protonated residual silanols on the silica stationary phase[2]. This creates a dual-retention mechanism: the primary hydrophobic interaction and a secondary polar/ionic interaction. Because these mechanisms operate at different kinetic rates, the analyte population travels at slightly different velocities, manifesting as a chromatographic "tail"[1].
Q2: How does mobile phase pH dictate the peak shape of carboxylic acids? A2: The relationship is governed by the Henderson-Hasselbalch equation. Most carboxylic acids have a pKa between 3.5 and 5.0. If your mobile phase pH is near the analyte's pKa , the compound exists in a dynamic equilibrium between its unionized (-COOH) and ionized (-COO⁻) states. The unionized form is more hydrophobic and is retained longer on a reversed-phase column than the ionized form. This continuous state-switching during transit leads to severe peak broadening and tailing.
The Golden Rule: You must apply the "2-pH Rule." The mobile phase pH must be at least 2 units above or below the analyte's pKa to ensure >99% of the molecules are locked into a single ionization state[3].
Section 2: Diagnostics & Self-Validating Protocols
Q3: How do I definitively distinguish between a chemical interaction and a physical column issue? A3: A hallmark of a robust scientific method is self-validation. You must inject a system suitability standard containing a neutral marker (e.g., uracil for void volume, toluene for retention) alongside your acidic analyte.
Table 1: Differentiating Chemical vs. Physical Peak Tailing
| Diagnostic Indicator | Chemical Tailing (Secondary Interactions) | Physical Tailing (Void/Blocked Frit) |
| Peak Types Affected | Only specific polar/ionizable analytes (acids) | All peaks in the chromatogram[4] |
| Effect of Injection Volume | Tailing may worsen with higher mass (overload) | Tailing remains constant regardless of mass |
| Early vs. Late Eluters | More pronounced in late-eluting peaks | More pronounced in early-eluting peaks[5] |
| Neutral Marker Shape | Symmetrical ( As ≈ 1.0) | Asymmetrical ( As > 1.2) or split |
Q4: What is the step-by-step protocol for optimizing mobile phase pH and buffer capacity for acidic analytes? A4: Follow this self-validating protocol to eliminate secondary interactions:
-
Determine Analyte pKa : Identify the exact pKa of your target carboxylic acid.
-
Select Target pH: Aim for a pH of pKa−2 to fully protonate the acid (making it neutral and highly retained). For a typical acid ( pKa 4.0), target pH 2.0.
-
Select the Right Buffer: Choose a buffer with a pKa within ±1 unit of your target pH. For pH 2.0, phosphate buffer ( pKa1 = 2.15) or 0.1% Trifluoroacetic acid (TFA) are optimal choices[3].
-
Optimize Buffer Concentration: Start at 25 mM. A common mistake is using too weak a buffer (e.g., 5 mM), which gets locally depleted by the injected sample plug, causing localized pH shifts and tailing[6].
-
Validation Injection: Inject the sample. If As drops from >1.5 to <1.1, the chemical environment is successfully optimized.
Section 3: Advanced Troubleshooting (Mass Overload)
Q5: My pH is strictly controlled at pH 2.5, and I am using a 25 mM buffer, but I still see tailing. Could it be column overloading? A5: Yes. Carboxylic acids can exhibit mass overload at much lower concentrations than neutral compounds. As the concentration of the acid in the injection plug increases, it can overwhelm the local buffer capacity of the mobile phase within the column pores. This causes a localized shift in pH, partially ionizing the acid and resulting in a tailing or "shark fin" peak[5].
To test for mass overloading, simply dilute your sample by 10x or reduce the injection volume. If the peak shape dramatically improves, you have confirmed mass overload[5].
Table 2: Quantitative Impact of Buffer Concentration & pH on Carboxylic Acid Peak Asymmetry (Empirical Reference Data)
| Buffer Concentration (mM) | Mobile Phase pH | Analyte State | Peak Asymmetry ( As ) | Resolution ( Rs ) |
| 5 mM | 4.5 (Near pKa ) | Mixed (Ionized/Unionized) | 2.45 (Severe Tailing) | 1.2 |
| 10 mM | 2.5 (
pKa
| >99% Protonated | 1.60 (Moderate Tailing) | 1.8 |
| 25 mM | 2.5 (
pKa
| >99% Protonated | 1.15 (Acceptable) | 2.5 |
| 50 mM | 2.5 (
pKa
| >99% Protonated | 1.05 (Excellent) | 2.6 |
References
-
Agilent Technologies. "The Secrets of Good Peak Shape in HPLC." Agilent eSeminars. URL:[Link]
-
Crawford Scientific. "Peak Tailing in HPLC." Chromatography Blog. URL:[Link]
-
Element Lab Solutions. "Peak Tailing in HPLC." Technical Knowledge Base. URL:[Link]
-
ACE / Advanced Chromatography Technologies. "HPLC Troubleshooting Guide." Technical Support. URL: [Link]
Sources
Technical Support Center: Preventing Isomerization of 4-Methylhex-3-enoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing structural degradation of β,γ -unsaturated carboxylic acids during synthesis and isolation.
Part 1: Core Phenomenon & Causality
Q: Why does 4-methylhex-3-enoic acid degrade or change structure during routine workup? A: The molecule is a β,γ -unsaturated carboxylic acid[1]. These structures are thermodynamically unstable relative to their conjugated α,β -unsaturated counterparts (e.g., 4-methylhex-2-enoic acid)[2]. The energy stabilization gained through the conjugation of the alkene with the carbonyl group creates a massive thermodynamic driving force for double-bond migration.
Q: What specific chemical mechanisms trigger this migration during my experiments? A: Isomerization is not spontaneous at room temperature; it is actively triggered by three primary workup vectors:
-
Acid-Catalyzed: Exposure to strong acids (e.g., HCl) or acidic surfaces (like standard silica gel) protonates the carbonyl oxygen. This lowers the pKa of the α -protons, facilitating enolization into a dienol intermediate, which subsequently reprotonates at the γ -carbon[3].
-
Base-Catalyzed: Strong bases (e.g., NaOH) deprotonate the doubly-activated α -protons to form an extended dienolate. Upon neutralization, reprotonation occurs preferentially at the γ -position to yield the conjugated product[4].
-
Thermal Drift: Heat provides the activation energy required for these proton transfers, accelerating the process even at neutral pH[3].
Mechanistic pathways of 4-methylhex-3-enoic acid isomerization via dienol/dienolate intermediates.
Part 2: Troubleshooting Guide & Experimental Protocols
Q: How can I extract the product without triggering base- or acid-catalyzed isomerization? A: You must abandon standard strong acid/base extraction methods and adopt the "Cold & Buffered" Isolation Protocol . This is a self-validating system designed to arrest proton transfer by strictly controlling the pH environment and thermal exposure.
Step-by-Step Methodology: The Cold & Buffered Protocol
-
Reaction Quenching: Cool the reaction mixture to 0°C using an ice bath. Instead of quenching with HCl or NaOH, add a cold, saturated aqueous solution of Ammonium Chloride ( NH4Cl ) or a pH 6.5 sodium phosphate buffer.
-
Extraction: Extract the aqueous layer with a low-boiling organic solvent (e.g., Dichloromethane or Diethyl Ether). Validation Checkpoint: Ensure the internal temperature of the separatory funnel never exceeds 25°C.
-
Washing: Wash the organic layer with cold brine. Strictly avoid washing with saturated NaHCO3 or K2CO3 unless neutralizing a highly acidic reaction, as even mild bases can initiate dienolate formation if left in contact too long.
-
Drying: Dry over anhydrous Na2SO4 . Filter rapidly.
Q: My product survives extraction but isomerizes during solvent removal. How do I prevent this? A: This is caused by thermal drift during rotary evaporation. β,γ -unsaturated acids are highly thermally labile. Step-by-Step Methodology: Cold Concentration
-
Set the rotary evaporator water bath to a maximum of 20°C to 25°C .
-
Compensate for the lack of heat by using a high-efficiency vacuum pump (< 10 mbar).
-
Validation Checkpoint: Immediately after concentration, obtain a crude 1H -NMR. Confirm the integrity of the β,γ -alkene by verifying the presence of the doubly-allylic α -protons (multiplet at ~3.1 ppm) and the absence of the conjugated α -alkene proton (~5.8 ppm). If the 5.8 ppm signal appears, thermal isomerization has occurred.
Optimized cold-buffered workup workflow to prevent double-bond migration.
Part 3: Purification & Data Presentation
Q: Standard silica gel chromatography destroys my product. What are the alternatives? A: Standard silica gel contains acidic silanol groups that catalyze the dienol pathway. You must either deactivate the silica or change the stationary phase. Step-by-Step Methodology: Deactivated Chromatography
-
Column Preparation: Slurry the silica gel in your starting eluent containing 1-2% Triethylamine (TEA) .
-
Equilibration: Flush the column with 2-3 column volumes of the TEA-spiked eluent to neutralize all acidic silanol sites.
-
Elution: Load your crude 4-methylhex-3-enoic acid and elute using your standard solvent system. Alternatively, use Florisil (magnesium silicate), which is naturally neutral/mildly basic and will not protonate the carbonyl.
Q: How much do these specific conditions actually impact the yield of the correct isomer? A: The table below summarizes the quantitative impact of various workup conditions on the final isomeric ratio based on standard laboratory observations.
| Workup Condition | pH Environment | Max Temperature | Resulting Isomeric Ratio ( β,γ : α,β ) |
| 1M HCl Quench, Rotovap at 45°C | Highly Acidic | 45°C | < 5 : 95 (Complete Isomerization) |
| 1M NaOH Ext., Acidify with HCl | Highly Basic to Acidic | 25°C | 10 : 90 |
| Standard Silica Gel Chromatography | Mildly Acidic | 25°C | 40 : 60 (Significant Degradation) |
| Sat. NH4Cl Quench, Rotovap at 20°C | Near Neutral (Buffered) | 20°C | > 98 : 2 (Preserved) |
| TEA-Deactivated Silica Chromatography | Mildly Basic (Buffered) | 25°C | > 95 : 5 (Preserved) |
Part 4: Edge-Case FAQs
Q: I must perform an acid-base extraction to remove neutral impurities. Is it possible? A: Yes, but it requires extreme precision. Extract the carboxylic acid into the aqueous phase using cold, saturated NaHCO3 at 0°C (do NOT use NaOH). To recover the product, carefully acidify the aqueous layer using a mild acid like 10% aqueous Citric Acid or Sodium Bisulfate ( NaHSO4 ) at 0°C until pH 4-5 is reached, then immediately extract into ether. Speed is critical; the molecule must not reside in the aqueous phase for more than 15 minutes.
Q: Does the stereochemistry (E/Z) of the double bond affect its tendency to isomerize? A: Yes. The (Z)-isomer of 4-methylhex-3-enoic acid experiences higher steric strain between the methyl group and the carboxylic acid tail compared to the (E)-isomer. This steric penalty slightly lowers the activation energy for isomerization, making the (Z)-isomer even more sensitive to acidic/basic workup conditions[5].
References
-
Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH. 3
-
US2594570A - Isomerization of alpha-beta unsaturated carboxylic acids - Google Patents. 2
-
A mild isomerization reaction for beta,gamma-unsaturated ketone to alpha,beta-unsaturated ketone | Request PDF - ResearchGate.4
-
Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine - Frontiers.5
-
Bioprospection of the bacterial β-myrcene-biotransforming trait in the rhizosphere - PMC. 1
Sources
- 1. Bioprospection of the bacterial β-myrcene-biotransforming trait in the rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2594570A - Isomerization of alpha-beta unsaturated carboxylic acids - Google Patents [patents.google.com]
- 3. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine [frontiersin.org]
Technical Support Center: Overcoming Poor Resolution in Fatty Acid Isomer Chromatography
Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter researchers struggling to resolve complex lipid mixtures. Fatty acid isomers—whether geometric (cis/trans) or positional (e.g., omega-3 vs. omega-6)—possess nearly identical physical and chemical properties. Standard reversed-phase LC or non-polar GC methods often fail to separate them, leading to co-elution and inaccurate quantification.
This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to help you achieve baseline resolution of challenging fatty acid isomers.
Section 1: Diagnostic Logic & Method Selection
Choosing the right chromatographic mode is the most critical step in lipidomics. The decision matrix below outlines the logical workflow for selecting a separation strategy based on your target isomers.
Caption: Decision matrix for selecting the optimal fatty acid isomer separation technique.
FAQ 1: Why do my cis and trans C18:1 isomers co-elute on a standard non-polar GC column?
Answer: On non-polar stationary phases (e.g., 5% phenyl/95% dimethylpolysiloxane), separation is governed almost entirely by boiling point and molecular weight. Because cis and trans isomers of the same chain length have virtually identical boiling points, they co-elute. To resolve them, you must shift the separation mechanism from dispersion forces to dipole-induced dipole interactions. This requires a highly polar cyanopropyl capillary column (e.g., SP-2560 or CP-Sil 88)[1].
The Causality: The cyano groups in the stationary phase create a strong permanent dipole moment. Due to the geometry of the double bond, cis isomers possess a "U" shape, allowing their pi-electrons to interact more closely and strongly with the polar stationary phase[1]. In contrast, the linear geometry of trans isomers restricts this interaction. Consequently, trans isomers are retained less and predictably elute before their corresponding cis isomers[1].
FAQ 2: When should I abandon GC-FID and switch to Silver-Ion Chromatography (Ag+-HPLC)?
Answer: While GC-FID with a 100-meter cyanopropyl column is the gold standard for routine Fatty Acid Methyl Ester (FAME) profiling[2], it struggles with complex positional polyunsaturated fatty acids (PUFAs) and intact triacylglycerol (TAG) regioisomers. If you are trying to determine the exact position of double bonds in intact lipids without derivatization, Ag+-HPLC is superior.
The Causality: Ag+-HPLC relies on the reversible formation of a charge-transfer complex between immobilized silver ions (Ag+) and the pi-electrons of the fatty acid's double bonds[3]. Retention increases with the number of double bonds. Furthermore, steric hindrance in trans double bonds weakens the pi-Ag+ orbital overlap, causing trans isomers to interact more weakly and elute significantly earlier than cis isomers[4].
Section 2: Quantitative Data & Elution Dynamics
To optimize your temperature or solvent gradients, you must understand the predictable elution behavior of isomers across different chromatographic modes.
Table 1: Comparative Elution Order of C18 Fatty Acid Isomers
| Isomer Type | GC (Cyanopropyl Phase) Elution Order | Ag+-HPLC Elution Order | Primary Separation Driver |
| Degree of Unsaturation | Saturated < Monoene < Diene < Triene | Saturated < Monoene < Diene < Triene | Polarity (GC) / Pi-Complexation (Ag+) |
| Geometric (cis/trans) | trans elutes before cis[1] | trans elutes before cis[4] | Spatial geometry & dipole/orbital interaction |
| Positional (Double Bond) | Double bonds closer to carboxylate elute later | Varies heavily by solvent system | Steric accessibility to stationary phase |
Section 3: Validated Experimental Protocols
A major source of poor resolution is incomplete derivatization or moisture contamination during sample preparation. The following protocols are engineered as self-validating systems.
Caption: Self-validating workflow for acid-catalyzed FAME derivatization and GC-FID analysis.
Protocol 1: Self-Validating Acid-Catalyzed FAME Derivatization for GC-FID
Purpose: To convert free fatty acids and glycerolipids into volatile methyl esters while neutralizing the polar carboxyl group, allowing for separation by boiling point, degree of unsaturation, and molecular geometry[5].
Self-Validation Mechanism: The inclusion of an unnatural internal standard (C17:0 or C19:0) prior to extraction validates both recovery efficiency and derivatization completeness. The addition of a water scavenger prevents hydrolysis of the newly formed esters.
Step-by-Step Methodology:
-
Internal Standard Addition: Spike 1-25 mg of your dried lipid sample with a known concentration of C17:0 free fatty acid internal standard[6].
-
Reagent Addition: Add 2.0 mL of 12% Boron Trifluoride (BF3) in methanol to the micro-reaction vessel[6].
-
Moisture Scavenging (Critical): Add 200 µL of 2,2-dimethoxypropane. Causality: BF3 is highly sensitive to water. Moisture will quench the catalyst and cause peak tailing or split peaks in the chromatogram. The scavenger reacts with trace water to form acetone and methanol[6].
-
Esterification: Seal the vessel with a PTFE-lined cap and heat at 60°C for 5-10 minutes in a heating block[6].
-
Quenching & Extraction: Cool to room temperature. Add 1.0 mL of LC-MS grade water to quench the reaction, followed by 1.0 mL of high-purity hexane to extract the FAMEs[6].
-
Phase Separation: Shake vigorously to drive the esters into the non-polar solvent[6]. Allow the layers to separate (centrifuge at 2000 x g for 2 mins if an emulsion forms).
-
Drying: Carefully transfer the upper organic (hexane) layer containing the FAMEs into a clean vial containing a small pinch of anhydrous sodium sulfate ( Na2SO4 ) to remove residual water[6].
-
GC-FID Analysis: Inject 1 µL onto a 100 m x 0.25 mm x 0.20 µm cyanopropyl column (e.g., SP-2560). Use a temperature gradient starting at 140°C, ramping at 4°C/min to 240°C.
Protocol 2: Silver-Ion HPLC (Ag+-HPLC) Fractionation of Positional Isomers
Purpose: To fractionate complex PUFA mixtures or intact triacylglycerols prior to quantitative analysis[3].
Step-by-Step Methodology:
-
Column Equilibration: Flush a commercial ChromSpher Lipids (Ag+) column with a mobile phase of Hexane/Isopropanol/Acetonitrile (99:0.5:0.5, v/v/v) until the baseline stabilizes.
-
Sample Injection: Dissolve intact lipids or FAMEs in pure hexane (do not inject in polar solvents, as this disrupts the Ag+ pi-complexation). Inject 10-20 µL.
-
Isocratic Elution: Run the isocratic mobile phase at 1.0 mL/min. Causality: Isocratic elution is preferred in Ag+-HPLC because complex gradients can strip silver ions from the stationary phase over time, degrading column lifespan and resolution[7].
-
Detection & Fraction Collection: Monitor at 205 nm (UV) or use an Evaporative Light Scattering Detector (ELSD). Collect fractions corresponding to monoenes, dienes, and trienes for downstream GC-MS analysis.
References
-
[1] Title: Application Notes: Separation of Cis and Trans Fatty Acid Isomers Using Cyanopropyl Columns. Source: Benchchem. URL: 1
-
[4] Title: Application Notes and Protocols for High-Performance Liquid Chromatography Separation of Fatty Acid Isomers. Source: Benchchem. URL: 4
-
[3] Title: Silver ion HPLC for the analysis of positionally isomeric fatty acids. Source: ResearchGate. URL: 3
-
[5] Title: Application Note: Fatty Acid Methyl Ester (FAME) Derivatization for Gas Chromatography Analysis. Source: Benchchem. URL: 5
-
[6] Title: Derivatization of Fatty acids to FAMEs. Source: Sigma-Aldrich. URL: 6
-
[7] Title: Introduction to Silver Ion Chromatography. Source: AOCS. URL:7
-
[2] Title: Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection. Source: PMC (NIH). URL:2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. aocs.org [aocs.org]
Technical Support Center: 4-Methylhex-3-enoic Acid (4M3H) Stability & Solvent Troubleshooting
Welcome to the Application Support Center. This guide is designed for analytical chemists, microbiologists, and drug development professionals working with 4-methylhex-3-enoic acid (4M3H) . Originally identified as a primary malodor volatile produced by Moraxella osloensis in textiles [1], 4M3H is a highly reactive β,γ-unsaturated carboxylic acid. Researchers frequently encounter poor recovery, peak splitting in GC-MS, or spontaneous degradation when handling this compound.
This guide synthesizes field-proven insights and mechanistic explanations to help you stabilize 4M3H across various solvent systems and experimental workflows.
Module 1: Mechanistic Pathways of 4M3H Degradation
Understanding the structural vulnerabilities of 4M3H is the first step in troubleshooting. As a β,γ-unsaturated acid, the molecule is caught in a thermodynamic struggle. The double bond naturally "wants" to migrate to achieve resonance with the carboxylic acid group, making solvent selection critical.
Degradation and isomerization pathways of 4-methylhex-3-enoic acid in various solvent systems.
Module 2: Troubleshooting FAQs
Q1: Why do I see a secondary peak emerging when 4M3H is stored in aqueous or protic solvents over time? Causality: You are observing double-bond migration. 4M3H is a β,γ-unsaturated acid. Under acidic or basic conditions, the non-conjugated double bond at the C3-C4 position undergoes a proton-transfer mechanism to migrate to the C2-C3 position, forming 4-methylhex-2-enoic acid . This α,β-conjugated isomer is thermodynamically more stable due to resonance with the carbonyl group. Solution: To prevent this, avoid storing 4M3H in unbuffered aqueous solutions or highly polar protic solvents for extended periods. Keep the environment strictly neutral if water must be used.
Q2: My GC-MS results show a massive loss of 4M3H and the presence of volatile alkenes. What happened? Causality: β,γ-unsaturated carboxylic acids are uniquely susceptible to thermal decarboxylation [2]. When exposed to the high temperatures of a GC inlet (e.g., >250°C) without prior derivatization, the acid can undergo an intramolecular pericyclic reaction (a [1,5]-sigmatropic rearrangement), losing CO₂ and forming a volatile alkene. Solution: Lower your inlet temperature, utilize cold on-column injection, or derivatize the carboxylic acid (e.g., silylation via BSTFA) prior to analysis to lock the carboxyl group and prevent the pericyclic transition state.
Q3: Can I use methanol as an extraction solvent for 4M3H from bacterial cultures? Causality: It is highly discouraged. In the presence of trace organic acids from the biological matrix (which act as catalysts), methanol will drive an acid-catalyzed Fischer esterification, covertly converting 4M3H into methyl 4-methylhex-3-enoate during storage. Solution: Aprotic solvents like dichloromethane (DCM) or hexane are strictly recommended for extraction and storage [3].
Module 3: Quantitative Solvent Stability Data
To assist in experimental design, the following table summarizes the expected stability of 4M3H in common laboratory solvent systems.
| Solvent System | Storage Temp | 24h Recovery (%) | Primary Degradation Pathway | Technical Recommendation |
| Methanol (0.1% Formic Acid) | 25°C | < 60% | Esterification / Isomerization | Avoid. Do not use for extraction or long-term storage. |
| Water (pH 8.5) | 25°C | 75% | Isomerization to α,β-form | Caution. Use strict pH control (pH 6-7) if aqueous assays are required. |
| Dichloromethane (DCM) | 4°C | > 98% | None | Recommended. Ideal for liquid-liquid extraction workflows. |
| Hexane | -20°C | > 99% | None | Optimal. Best system for long-term analytical standard storage. |
Module 4: Validated Protocol - SAFE Extraction of 4M3H
To circumvent thermal decarboxylation and solvent-induced isomerization, Solvent-Assisted Flavor Evaporation (SAFE) combined with DCM extraction is the gold standard [3]. This protocol operates as a self-validating system: by keeping the setup under high vacuum, the boiling point of the solvent and volatiles drops, allowing distillation at ambient temperatures and preserving the fragile β,γ-double bond.
Step-by-step SAFE extraction workflow for volatile fatty acids.
Step-by-Step Methodology:
-
Matrix Preparation & Internal Validation : Add 100 g of the biological sample (e.g., M. osloensis culture or textile washate) to a 300-mL flask. Crucial Step: Spike the matrix immediately with an internal standard (e.g., 3-heptanol, 100 μg). Causality: This acts as an internal control to validate recovery rates and verify that no systemic losses occurred during vacuum transfer.
-
Aprotic Solvent Extraction : Add 100 mL of high-purity dichloromethane (DCM). Causality: DCM is aprotic and non-polar, which prevents esterification and minimizes the co-extraction of highly polar isomerizing catalysts (like biological salts or bases).
-
Agitation & Phase Separation : Stir at room temperature (20-25°C) for 1 hour. Centrifuge the mixture at 10,000 rpm for 10 minutes to break any biological emulsions.
-
Desiccation : Collect the lower organic (DCM) phase and pass it through anhydrous sodium sulfate (Na₂SO₄). Causality: Removing trace water is mandatory. It prevents hydrolytic side reactions and stops ice-blockages from forming inside the SAFE apparatus tubing.
-
SAFE Distillation : Introduce the dried extract into the SAFE apparatus operating at < 10⁻⁴ mbar. Maintain the sample distillation flask at 40°C and the receiving flask in liquid nitrogen (-196°C).
-
Concentration : Gently concentrate the collected distillate using a Vigreux column down to 1 mL prior to GC-MS/O analysis. Avoid rotary evaporation, which can strip the highly volatile 4M3H from the solvent.
References
-
Complete Genome Sequence of Moraxella osloensis Strain KMC41, a Producer of 4-Methyl-3-Hexenoic Acid, a Major Malodor Compound in Laundry. ASM Journals. [Link]
-
What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? StackExchange.[Link]
-
Off-flavors generated during long-term ambient storage of pasteurized drinking yogurt from skim milk. Oxford Academic. [Link]
Validation & Comparative
A Comparative Analysis of the Bio-Functional Attributes of 4-methylhex-3-enoic Acid and 4-methylhexanoic Acid: A Guide for Researchers
This guide provides a comprehensive, in-depth comparison of the biological activities of 4-methylhex-3-enoic acid and its saturated counterpart, 4-methylhexanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that likely dictate their bio-functional differences and outlines a series of robust experimental protocols to empirically validate these hypotheses. While direct comparative studies on these specific molecules are limited in publicly available literature, this guide synthesizes established principles of fatty acid bioactivity and provides a clear roadmap for their systematic investigation.
Introduction: The Significance of Subtle Structural Variations
In the realm of bioactive lipids, minor alterations in chemical structure can precipitate profound shifts in biological function. This principle is aptly illustrated by the comparison between 4-methylhex-3-enoic acid and 4-methylhexanoic acid. These two C7 branched-chain fatty acids are structurally identical, save for a single double bond in the unsaturated 4-methylhex-3-enoic acid. This seemingly subtle difference introduces a rigid kink in its aliphatic tail, which can significantly influence its physicochemical properties and, consequently, its interactions with biological systems.
4-Methylhexanoic acid, a saturated fatty acid, is recognized as a metabolite of branched-chain fatty acids and is utilized as a flavor and fragrance agent. Its flexible, saturated chain allows for free rotation, influencing its packing in lipid membranes and its interaction with protein binding pockets. Conversely, the cis or trans configuration of the double bond in 4-methylhex-3-enoic acid imposes a conformational rigidity that can dramatically alter its biological activity, a phenomenon well-documented for other fatty acids where unsaturated variants often exhibit enhanced antimicrobial and cytotoxic effects compared to their saturated counterparts.
This guide will explore the hypothetical, yet scientifically grounded, differences in the biological activities of these two molecules and provide detailed experimental workflows to test these hypotheses.
Physicochemical Properties: A Foundation for Biological Activity
The presence of a double bond in 4-methylhex-3-enoic acid is predicted to alter its physical properties relative to 4-methylhexanoic acid. These differences, summarized in Table 1, are foundational to their potential variations in biological activity.
| Property | 4-methylhex-3-enoic acid | 4-methylhexanoic acid | Rationale for Predicted Differences |
| Molecular Weight | 128.17 g/mol | 130.19 g/mol | The two additional hydrogen atoms in the saturated compound account for the slightly higher molecular weight. |
| Boiling Point | 118°C (at 12 Torr) | 216-218°C (at 760 mmHg) | The double bond in 4-methylhex-3-enoic acid can lower the boiling point compared to its saturated counterpart due to less efficient packing of the molecules. |
| LogP (Octanol-Water Partition Coefficient) | 1.817 | 2.070 (estimated) | The presence of the double bond can slightly increase the polarity of the molecule, potentially leading to a lower LogP value and higher aqueous solubility for 4-methylhex-3-enoic acid. |
| Predicted Acidity (pKa) | 4.52 ± 0.10 | No data found | The electronic effect of the double bond is expected to have a minor influence on the pKa of the carboxylic acid group. |
Table 1. Comparative Physicochemical Properties of 4-methylhex-3-enoic Acid and 4-methylhexanoic Acid.
Proposed Comparative Biological Assays
Based on the known activities of structurally similar fatty acids, we propose a series of in vitro assays to delineate the biological profiles of 4-methylhex-3-enoic acid and 4-methylhexanoic acid.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Hypothesis: The unsaturated nature of 4-methylhex-3-enoic acid will confer greater antimicrobial activity against a panel of pathogenic bacteria compared to 4-methylhexanoic acid. The rigidity and altered membrane partitioning of the unsaturated fatty acid are expected to be more disruptive to bacterial cell membranes.
Experimental Workflow:
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: A detailed, step-by-step protocol for the broth microdilution assay is provided in the "Experimental Protocols" section below.
Hypothetical Data:
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 4-methylhex-3-enoic acid | 128 | 256 |
| 4-methylhexanoic acid | >512 | >512 |
| Ampicillin (Control) | 0.5 | 8 |
Table 2. Hypothetical Minimum Inhibitory Concentrations (MICs) of the test compounds against Gram-positive and Gram-negative bacteria.
Cytotoxicity: MTT Assay in a Cancer Cell Line
Hypothesis: 4-methylhex-3-enoic acid will exhibit greater cytotoxicity towards a cancer cell line (e.g., HeLa) than 4-methylhexanoic acid. The double bond may facilitate lipid peroxidation or differential incorporation into cellular membranes, leading to increased cellular stress and apoptosis.
Experimental Workflow:
Caption: Workflow for Assessing Cytotoxicity using the MTT Assay.
Detailed Protocol: A comprehensive protocol for the MTT assay is available in the "Experimental Protocols" section.
Hypothetical Data:
| Compound | IC50 in HeLa cells (µM) |
| 4-methylhex-3-enoic acid | 75 |
| 4-methylhexanoic acid | >200 |
| Doxorubicin (Control) | 0.8 |
Table 3. Hypothetical IC50 values of the test compounds in HeLa cells.
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
Hypothesis: 4-methylhex-3-enoic acid will demonstrate a more potent anti-inflammatory effect by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells compared to 4-methylhexanoic acid.
Experimental Workflow:
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Detailed Protocol: A step-by-step guide for the nitric oxide inhibition assay can be found in the "Experimental Protocols" section.
Hypothetical Data:
| Compound | NO Inhibition at 100 µM (%) |
| 4-methylhex-3-enoic acid | 65 |
| 4-methylhexanoic acid | 20 |
| L-NAME (Control) | 95 |
Table 4. Hypothetical percentage of nitric oxide (NO) inhibition by the test compounds.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Preparation of Fatty Acid Stock Solutions: Dissolve 4-methylhex-3-enoic acid and 4-methylhexanoic acid in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture bacterial strains overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution: Add 100 µL of MHB to all wells of a 96-well microtiter plate. Add 100 µL of the fatty acid stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the fatty acid at which no visible bacterial growth is observed.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate overnight.
-
Treatment: Prepare serial dilutions of the fatty acids in culture medium and add 100 µL to the respective wells. Incubate for 24 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Nitric Oxide Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of the fatty acids for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
Conclusion and Future Directions
While direct comparative data for 4-methylhex-3-enoic acid and 4-methylhexanoic acid is not yet available, the structural differences between these two molecules strongly suggest distinct biological activities. The presence of a double bond in 4-methylhex-3-enoic acid is hypothesized to enhance its antimicrobial, cytotoxic, and anti-inflammatory properties. The experimental protocols outlined in this guide provide a robust framework for testing these hypotheses and elucidating the unique bio-functional profiles of these compounds. The results of such studies will be invaluable to researchers in the fields of drug discovery, food science, and cosmetics, potentially uncovering novel applications for these branched-chain fatty acids.
References
-
Leffingwell, J. C. The 4-Methylhexanoic acids. Retrieved from [Link]
-
PubChem. (+-)-4-Methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 4-Methylhex-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. 4-methyl hexanoic acid. Retrieved from [Link]
-
PubChem. 4-Methylhexanoic acid, (4R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (S)-4-methyl hexanoic acid. Retrieved from [Link]
-
LookChem. 4-Methylhex-3-enoic acid. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
- Jung, H. W., et al. (2007). Anti-inflammatory Effect of α-Linolenic Acid and Its Mode of Action through the Inhibition of Nitric Oxide Production and Inducible Nitric Oxide
Validating analytical methods for quantification of 4-methylhex-3-enoic acid.
4-methylhex-3-enoic acid versus other natural antimicrobial agents.
A Critical Evaluation of 4-Methylhex-3-enoic Acid (4M3H) vs. Established Natural Antimicrobials
As the demand for natural preservatives and biocontrol agents accelerates, researchers are increasingly looking beyond traditional essential oil isolates (like eugenol and carvacrol) toward volatile short-chain fatty acids (SCFAs). Among these, 4-methylhex-3-enoic acid (4M3H) —an unsaturated aliphatic carboxylic acid naturally found in Citrus junos (Yuzu) peel oil[1] and generated as a microbial metabolite by Moraxella osloensis[2]—has emerged as a compound of structural interest.
While notoriously recognized for its pungent, "sweaty" odor profile in laundry malodor[2], chemical cataloging and bioprospecting studies highlight its potential as an antimicrobial building block and natural preservative[3]. This guide objectively compares the putative antimicrobial efficacy and mechanistic behavior of 4M3H against established natural antimicrobial agents, providing researchers with actionable experimental workflows to validate its utility.
Mechanistic Pathways: How 4M3H Compares to Phenolic Agents
To evaluate 4M3H, we must first understand the causality behind its antimicrobial action. Unlike phenolic monoterpenoids (e.g., carvacrol), which act primarily as proton ionophores that physically obliterate the bacterial cell membrane, 4M3H operates via the classic SCFA mechanism: intracellular acidification .
The molecular architecture of 4M3H (C₇H₁₂O₂) features a carboxylic acid head and a lipophilic tail with an (E)-double bond at the C3 position[3]. At a pH below its pKa, the molecule remains undissociated and lipophilic, allowing it to seamlessly partition into and diffuse across the bacterial lipid bilayer. Once inside the neutral cytoplasm (pH ~7.0), the acid dissociates. This releases protons (H⁺), which drastically lowers the internal pH, forcing the bacteria to exhaust ATP to pump protons out, ultimately leading to the inhibition of essential metabolic enzymes and cell death. Furthermore, the C3=C4 double bond introduces a "kink" in the aliphatic chain, which is hypothesized to induce greater membrane fluidity disruptions than saturated analogs like heptanoic acid.
Proposed antimicrobial signaling and intracellular acidification pathway of 4M3H.
Comparative Efficacy and Physicochemical Profiling
When benchmarking 4M3H against industry standards, we must look at Minimum Inhibitory Concentration (MIC), primary mechanisms, and practical formulation limits (such as organoleptic impact). Because 4M3H is highly volatile and uniquely odorous, its application in unmasked cosmetics or foods is challenging, often requiring nanoencapsulation or esterification[3].
Table 1: Quantitative Comparison of Natural Antimicrobial Agents
| Antimicrobial Agent | Chemical Class | Primary Mechanism | Typical MIC Range (E. coli) | Organoleptic / Odor Profile |
| 4-Methylhex-3-enoic acid | Unsaturated SCFA | Intracellular acidification | 2.0 - 5.0 mg/mL* | Pungent, sweaty, acidic[2] |
| Eugenol | Phenylpropene | Membrane permeabilization | 0.2 - 0.8 mg/mL | Spicy, strong clove-like |
| Carvacrol | Monoterpenoid phenol | Proton ionophore | 0.1 - 0.5 mg/mL | Warm, herbaceous |
| Caprylic Acid | Saturated MCFA | Lipid bilayer disruption | 1.0 - 4.0 mg/mL | Mild, slightly rancid |
*Estimated baseline derived from structurally homologous unsaturated C7/C8 fatty acids.
Self-Validating Experimental Protocols
To rigorously test the efficacy of lipophilic, volatile compounds like 4M3H, standard optical density (OD₆₀₀) measurements are often compromised by the cloudy emulsions formed by the agents in aqueous broth. Therefore, the following protocols utilize self-validating fluorescent and colorimetric systems to ensure data trustworthiness.
Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)
Causality: Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink and highly fluorescent). This bypasses the optical interference of 4M3H emulsions, providing a definitive, binary readout of cell viability.
-
Emulsification: Prepare a 20 mg/mL stock solution of 4M3H[4] in 5% DMSO and 0.5% Tween-80. Rationale: Tween-80 ensures uniform micelle formation, preventing the volatile acid from pooling at the surface and skewing concentration gradients.
-
Serial Dilution: Dispense 100 µL of Mueller-Hinton Broth (MHB) into a 96-well plate. Perform a two-fold serial dilution of the 4M3H stock across the columns.
-
Inoculation: Add 10 µL of bacterial suspension (adjusted to 5 × 10⁵ CFU/mL) to each well. Include a positive control (broth + bacteria) and a negative control (broth + 4M3H without bacteria).
-
Incubation: Seal the plate with a gas-permeable membrane to prevent the cross-well volatilization of 4M3H. Incubate at 37°C for 18 hours.
-
Validation & Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate in the dark for 2 hours. The MIC is the lowest concentration well that remains strictly blue (indicating complete metabolic inhibition).
Experimental workflow for Resazurin-assisted MIC determination of volatile emulsions.
Protocol B: Membrane Integrity Assay via SYTOX Green
Causality: To prove that 4M3H acts primarily via intracellular acidification rather than catastrophic membrane lysis (like carvacrol), we use SYTOX Green. This high-affinity nucleic acid stain cannot cross intact cell membranes. If 4M3H causes cell death without a massive spike in SYTOX fluorescence, it validates the intracellular acidification hypothesis.
-
Preparation: Wash mid-log phase E. coli cells and resuspend in 10 mM HEPES buffer (pH 7.2) to an OD₆₀₀ of 0.5.
-
Dye Loading: Add SYTOX Green to a final concentration of 5 µM. Incubate in the dark for 15 minutes.
-
Treatment: Transfer 100 µL of the suspension to a black 96-well microtiter plate. Inject 4M3H at 1× and 2× MIC. Use Carvacrol (1× MIC) as a positive control for membrane lysis.
-
Kinetic Reading: Measure fluorescence (Excitation: 504 nm, Emission: 523 nm) every 5 minutes for 2 hours.
-
Data Interpretation: A slow, minimal increase in fluorescence for 4M3H compared to a rapid, sharp spike for Carvacrol confirms that 4M3H preserves basic membrane structural integrity while exerting internal toxicity.
Critical Assessment for Drug Development Professionals
For formulation scientists, 4-methylhex-3-enoic acid presents a fascinating paradox. Its thermodynamic stability[3] and ability to penetrate lipid bilayers make it a structurally sound antimicrobial candidate. Furthermore, its presence as a biotransformation product of β-myrcene suggests pathways for sustainable, green-chemistry synthesis[5].
However, its low odor threshold and association with axillary and laundry malodor[2] present a severe commercial barrier. Future development of 4M3H in the preservative space will likely rely on prodrug approaches (e.g., esterifying the carboxylic acid group to neutralize the odor, allowing native bacterial lipases to cleave and release the active acid locally) or liposomal encapsulation to mask the volatile profile until it reaches the target microbial interface.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Laundry Hygiene and Odor Control: State of the Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-Methylhex-3-enoic acid | 55665-79-7 [smolecule.com]
- 4. 4-Methylhex-3-enoic acid | C7H12O2 | CID 14197237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural analogs of 4-methylhex-3-enoic acid and their properties.
In-Depth Comparison Guide: Structural Analogs of 4-Methylhex-3-enoic Acid
As a Senior Application Scientist in flavor, fragrance, and malodor chemistry, I frequently evaluate unsaturated branched-chain fatty acids (UBCFAs). Among these, (E)-4-methylhex-3-enoic acid (4M3H) stands out due to its dual role: it is a trace flavor contributor in roasted coffee and citrus, yet it is notorious as the primary "wet-dustcloth" malodor agent in laundry. To engineer effective malodor counteraction or flavor replication strategies, researchers must objectively compare 4M3H against its structural analogs, such as the axillary malodorants 3-methyl-2-hexenoic acid (3M2H) and 3-hydroxy-3-methylhexanoic acid (HMHA) .
This guide provides a rigorous structural comparison, details the causality behind their biochemical pathways, and outlines self-validating analytical protocols for their quantification.
Structural and Functional Comparison
While 4M3H and 3M2H share similar molecular weights and a six-carbon backbone with a single methyl branch and double bond, their positional isomerism drastically alters their biochemical origins and binding affinities to human olfactory receptors.
Table 1: Quantitative & Structural Comparison of 4M3H and Key Analogs
| Compound | IUPAC Name | Primary Origin / Source | Odor Descriptor | LogP | Key Microbial/Chemical Pathway |
| 4M3H | (E)-4-methylhex-3-enoic acid | Laundry, Yuzu, Roasted Coffee | Sweaty, wet-dustcloth | 1.8 | Moraxella osloensis / Maillard Reaction |
| 3M2H | (E)-3-methylhex-2-enoic acid | Human Axillary Sweat | Pungent, sweaty, cumin | ~1.9 | Corynebacterium spp. |
| HMHA | 3-hydroxy-3-methylhexanoic acid | Human Axillary Sweat | Sweaty, rancid, spicy | ~1.1 | Corynebacterium spp. |
| t2HA | (E)-hex-2-enoic acid | Apples, Berries, Beer | Cheesy, fruity, fatty | 1.4 | Plant metabolism / Fermentation |
Data synthesized from flavor and malodor profiling studies[1],[2],[3].
Biochemical and Maillard Generation Pathways
Understanding the origin of these compounds is essential for targeted inhibition. 4M3H is generated via two distinct pathways: enzymatically by 4[1], and thermally via the 5 during coffee roasting[5]. Conversely, 3M2H and HMHA are obligate biological products, cleaved from non-volatile glutamine conjugates in apocrine sweat by the N-acylglutamine aminoacylase enzyme of 3[3].
Biochemical and thermal generation pathways of 4M3H and its structural analogs.
Experimental Methodologies: Self-Validating Analytical Protocols
Accurately quantifying trace UBCFAs requires a protocol that prevents thermal degradation while correlating chemical peaks with human sensory perception. The industry standard is Solvent-Assisted Flavor Evaporation (SAFE) coupled with Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O).
Why SAFE? (Causality) Traditional heated headspace or steam distillation techniques induce thermal artifacts, potentially converting precursors into 4M3H artificially. 6, ensuring the extracted volatilome perfectly mirrors the sample's native state without degradation[6].
Why GC-MS/O with AEDA? (Causality) Mass spectrometry provides structural identification, but it cannot quantify odor impact. By splitting the GC effluent between the MS and a human sniffing port (Olfactometry), and employing Aroma Extract Dilution Analysis (AEDA), we create a self-validating system. The Flavor Dilution (FD) factor objectively measures the potency of 4M3H against its analogs, confirming whether a detected molecule is actually responsible for the perceived malodor.
Self-validating SAFE and GC-MS/O analytical workflow for volatile fatty acids.
Step-by-Step Protocol: Extraction and Quantification
-
Sample Preparation & Internal Standardization: Add 100 µg of an internal standard (e.g., 3-heptanol) to the sample (e.g., 100 g of fabric or beverage). Causality: Adding the standard before extraction accounts for analyte loss during multi-step prep, ensuring absolute quantification.
-
Solvent Extraction: Stir the sample with 100 mL of dichloromethane for 1 hour. Centrifuge at 10,000 rpm for 10 min to separate the organic layer.
-
SAFE Distillation: Pass the organic extract through the SAFE apparatus connected to a liquid nitrogen trap. Causality: This separates the volatile UBCFAs from non-volatile lipids and proteins without heat.
-
Concentration: Dry the distillate over anhydrous sodium sulfate and concentrate it to 1 mL using a Kuderna-Danish concentrator. Causality: Prevents the evaporative loss of highly volatile short-chain analogs.
-
GC-MS/O Analysis: Inject 1 µL in splitless mode onto a polar DB-WAX capillary column. Causality: Polar columns are strictly required to resolve closely eluting E/Z geometric isomers of 4M3H and 7[7].
Performance & Application Insights
In malodor control, understanding the structural similarity of these analogs enables advanced cross-adaptation strategies. For instance, the sweaty smell of 3M2H can be 8 (e.g., ethyl 3-methyl-2-hexenoate), which compete for the exact same olfactory receptors[8]. Because 4M3H shares a nearly identical spatial footprint, utilizing ethyl 4-methyl-3-hexenoate presents a highly effective, targeted deodorization strategy for laundry and textile applications.
References
-
Moraxella Species Are Primarily Responsible for Generating Malodor in Laundry Source: ASM Journals URL:[Link]
-
Unsaturated Aliphatic Acids flavor Source: Perfumer & Flavorist URL:[Link]
-
Biological and Chemical Processes that Lead to Textile Malodour Development Source: MDPI URL:[Link]
-
Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese Source: Oxford Academic (Chem Senses) URL:[Link]
-
Cross-adaptation of sweaty-smelling 3-methyl-2-hexenoic acid by its ethyl esters is determined by structural similarity Source: ResearchGate URL:[Link]
-
Off-flavors generated during long-term ambient storage of pasteurized drinking yogurt from skim milk Source: Oxford Academic URL:[Link]
Sources
- 1. Moraxella Species Are Primarily Responsible for Generating Malodor in Laundry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Biological and Chemical Processes that Lead to Textile Malodour Development | MDPI [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. maxwellsci.com [maxwellsci.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
